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  • Product: 6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid
  • CAS: 16490-19-0

Core Science & Biosynthesis

Foundational

What is the CAS registry number for 6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid?

Whitepaper: Strategic Utilization of 6-Methyl-2-(methylthio)pyrimidine-4-carboxylic Acid in Kinase Inhibitor Discovery Executive Summary & Chemical Identity In modern medicinal chemistry, the design of targeted therapeut...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Strategic Utilization of 6-Methyl-2-(methylthio)pyrimidine-4-carboxylic Acid in Kinase Inhibitor Discovery

Executive Summary & Chemical Identity

In modern medicinal chemistry, the design of targeted therapeutics relies heavily on versatile, orthogonally reactive building blocks. One such critical scaffold is 6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid , which is universally identified by the CAS Registry Number 16490-19-0 [1].

This compound is a highly prized intermediate in the pharmaceutical industry, particularly for the synthesis of 2-aminopyrimidine-based kinase inhibitors[2]. The molecular architecture of CAS 16490-19-0 provides two distinct sites for sequential functionalization: a C4-carboxylic acid for amide bond formation and a C2-methylthio group that serves as a latent leaving group for nucleophilic aromatic substitution (SNAr)[3][4].

Table 1: Physicochemical Profiling of CAS 16490-19-0

Property Value
Chemical Name 6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid
CAS Registry Number 16490-19-0
Molecular Formula C7H8N2O2S
Molecular Weight 184.21 g/mol
Structural Class Disubstituted Pyrimidine / Heterocyclic Carboxylic Acid

| Key Reactive Moieties | C4-Carboxyl (Coupling), C2-Methylthio (Latent Electrophile) |

Mechanistic Rationale in Drug Design

The selection of CAS 16490-19-0 as a starting scaffold is driven by strict mechanistic causality. Pyrimidines are "privileged structures" in kinase drug discovery because the pyrimidine nitrogen atoms can mimic the adenine ring of ATP, forming critical hydrogen bonds with the backbone amides in the kinase hinge region[2][4].

However, achieving the correct substitution pattern around the pyrimidine ring requires orthogonal reactivity.

  • C4-Amide Coupling: The carboxylic acid at the 4-position allows for rapid diversification via amide coupling. This is typically the first step, as the carboxylic acid is inherently reactive toward amines in the presence of coupling reagents (e.g., HATU), while the C2-methylthio group remains completely inert under these conditions.

  • C2-Activation and Displacement: The methylthio (-SCH3) group is a poor leaving group. To functionalize the C2 position, the sulfide must be oxidized to a methylsulfone (-SO2CH3) or sulfoxide (-SOCH3) using an oxidant like meta-chloroperoxybenzoic acid (mCPBA)[3]. This oxidation withdraws electron density from the pyrimidine ring, rendering the C2 carbon highly electrophilic and perfectly primed for SNAr displacement by anilines or aliphatic amines[3][4].

Synthetic_Workflow Scaffold 6-Methyl-2-(methylthio) pyrimidine-4-carboxylic acid (CAS: 16490-19-0) Amide Amide Intermediate (C4 Functionalized) Scaffold->Amide HATU, DIPEA, Amine (Amide Coupling) Sulfone Methylsulfone Intermediate (Activated C2) Amide->Sulfone mCPBA (Oxidation) Masking to Unmasking Final 2-Aminopyrimidine Kinase Inhibitor Sulfone->Final Aniline, K2CO3, Heat (SNAr Displacement)

Caption: Logical workflow demonstrating the orthogonal functionalization of CAS 16490-19-0.

Signaling Pathway Context: HPK1 Inhibition

A prominent application of derivatives synthesized from CAS 16490-19-0 is the development of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors[2]. HPK1 is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) activation. Upon TCR engagement, HPK1 phosphorylates SLP76, leading to its degradation and the subsequent dampening of the immune response. By utilizing 2-aminopyrimidines derived from CAS 16490-19-0 to inhibit HPK1, researchers can block this immunosuppressive pathway, thereby enhancing anti-tumor immunity in oncology applications[2].

HPK1_Pathway TCR T-Cell Receptor (Activation) HPK1 HPK1 Kinase (Negative Regulator) TCR->HPK1 Activates SLP76 SLP76 (Degradation) HPK1->SLP76 Phosphorylates Immune T-Cell Immune Response SLP76->Immune Suppresses Inhibitor Pyrimidine Inhibitor (Derived from CAS 16490-19-0) Inhibitor->HPK1 Inhibits (Hinge Binding)

Caption: HPK1 signaling pathway illustrating the intervention point of pyrimidine-based inhibitors.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes in-process controls to verify that the mechanistic causality holds true before proceeding.

Protocol A: C4-Amide Coupling

Objective: Functionalize the C4-carboxylic acid without affecting the C2-methylthio group.

  • Reagent Preparation: Dissolve 1.0 eq of 6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid (CAS 16490-19-0) in anhydrous DMF (0.2 M).

  • Activation: Add 1.2 eq of HATU and 3.0 eq of DIPEA. Causality: HATU rapidly converts the carboxylic acid into a highly reactive HOAt ester. DIPEA is chosen as a sterically hindered base to deprotonate the acid without acting as a nucleophile.

  • Coupling: Add 1.1 eq of the desired primary amine. Stir at room temperature for 2 hours.

  • Validation (Self-Correction): Monitor via LC-MS. The mass should reflect the exact addition of the amine minus water. If unreacted starting material remains, the steric bulk of the amine may require gentle heating (40°C).

  • Workup: Quench with water, extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

Protocol B: Sulfide Oxidation and SNAr Displacement

Objective: Activate the C2 position and install the hinge-binding amine.

  • Oxidation: Dissolve the intermediate from Protocol A in DCM (0.1 M). Cool to 0°C. Add 2.2 eq of mCPBA (70% purity)[3][4]. Causality: 2.2 equivalents ensure complete over-oxidation past the sulfoxide stage to the highly electrophilic sulfone.

  • Validation: Monitor by TLC. The sulfone will appear as a significantly more polar spot than the starting sulfide. Do not proceed to step 3 until the sulfide is completely consumed, as sulfides do not undergo SNAr.

  • Displacement: Concentrate the crude sulfone and redissolve in NMP. Add 1.5 eq of the target aniline and 2.0 eq of K2CO3. Heat to 90°C for 12 hours[3]. Causality: The sulfone is an excellent leaving group. The elevated temperature and K2CO3 overcome the lower nucleophilicity of anilines compared to aliphatic amines.

  • Purification: Purify via reverse-phase HPLC to yield the final 2-aminopyrimidine kinase inhibitor.

Quantitative Data: SNAr Optimization

The efficiency of the SNAr displacement (Protocol B, Step 3) is highly dependent on the leaving group and the nucleophile. Table 2 summarizes the quantitative yield comparisons validating the necessity of the mCPBA oxidation step.

Table 2: SNAr Displacement Yield Optimization (Model Aniline Nucleophile)

Leaving Group at C2 Base/Solvent Temp (°C) Time (h) Isolated Yield (%) Mechanistic Observation
-SCH3 (Sulfide) K2CO3 / NMP 90°C 24 0% Sulfide is non-electrophilic; no reaction occurs.
-SOCH3 (Sulfoxide) K2CO3 / NMP 90°C 12 45% Partial displacement; competing side reactions observed.
-SO2CH3 (Sulfone) K2CO3 / NMP 90°C 12 88% Optimal electrophilicity; clean and rapid SNAr.

| -SO2CH3 (Sulfone) | DIPEA / DMF | 90°C | 12 | 62% | Weaker base leads to incomplete conversion. |

References

  • Google Patents. "WO2022063140A1 - Pyrimidine and pyridine derivatives as hpk1 modulator and methods using same." WIPO Patent Database.
  • Frontiers in Chemistry. "Iterative Exponential Growth of Oxygen-Linked Aromatic Polymers Driven by Nucleophilic Aromatic Substitution Reactions." Frontiers. Available at:[Link]

  • National Institutes of Health (PMC). "Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase." NIH PubMed Central. Available at:[Link]

Sources

Exploratory

Structural Elucidation of 6-Methyl-2-(methylthio)pyrimidine-4-carboxylic Acid: A Comprehensive NMR Spectroscopy Guide

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Compound CAS: 16490-19-0 Executive Summary Substituted pyrimidines are privileged scaffolds in modern drug discovery, frequentl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Compound CAS: 16490-19-0

Executive Summary

Substituted pyrimidines are privileged scaffolds in modern drug discovery, frequently serving as the core pharmacophore for kinase inhibitors, Vps34 inhibitors, and antiviral agents[1]. 6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid is a highly versatile building block. Its structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy requires a nuanced understanding of heteroaromatic electronic effects, substituent-induced anisotropy, and relaxation dynamics.

This technical whitepaper provides an authoritative guide to the 1 H and 13 C NMR spectral analysis of this compound. By detailing the causality behind chemical shifts and outlining a self-validating experimental protocol, this guide ensures high-fidelity data acquisition and interpretation for researchers synthesizing pyrimidine derivatives[2].

Electronic Structure and Chemical Shift Causality

The pyrimidine ring is a highly electron-deficient π -system due to the presence of two electronegative nitrogen atoms at positions 1 and 3. This intrinsic electron withdrawal profoundly impacts the chemical shielding of attached nuclei[3].

Substituent Effects
  • C-2 Methylthio Group (-SCH 3​ ): The sulfur atom exerts a mild electron-donating effect via resonance (+M effect) into the pyrimidine ring, but its inductive (-I) effect deshields the attached methyl protons.

  • C-4 Carboxylic Acid (-COOH): A strong electron-withdrawing group (-I, -M) that further depletes electron density from the ring, particularly deshielding the meta-positioned C-6 and the adjacent C-5 proton.

  • C-6 Methyl Group (-CH 3​ ): Provides weak electron donation via hyperconjugation, slightly shielding the adjacent C-5 position.

Understanding these competing electronic effects is critical for accurate peak assignment, as they dictate the local magnetic environment of each nucleus[4].

Spectral Data Analysis and Tabulation

The following tables summarize the consensus predictive and literature-correlated NMR data for 6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid, assuming acquisition in DMSO- d6​ at 298 K. DMSO- d6​ is the solvent of choice due to its ability to disrupt intermolecular hydrogen bonding of the carboxylic acid, ensuring complete solubilization of the polar analyte.

1 H NMR Spectral Data

In the 1 H NMR spectrum, the absence of coupling (all signals are singlets) simplifies the spectrum, but requires reliance on chemical shift theory for assignment.

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationAssignment Rationale
-COOH ~13.50Broad Singlet (br s)1HHighly deshielded due to the electronegativity of oxygen and hydrogen bonding. Exchangeable with D 2​ O.
H-5 ~7.65Singlet (s)1HThe sole aromatic proton. Shielded relative to unsubstituted pyrimidine H-5 due to the +M effect of the -SCH 3​ group, but counteracted by the -COOH group.
-SCH 3​ ~2.55Singlet (s)3HDeshielded by the adjacent sulfur atom and the strongly electron-withdrawing pyrimidine core.
-CH 3​ ~2.45Singlet (s)3HBenzylic/allylic-type methyl group attached to the heteroaromatic C-6 position.
13 C NMR Spectral Data

The 13 C NMR spectrum is characterized by five distinct quaternary carbons, which inherently exhibit long longitudinal relaxation times ( T1​ ).

PositionChemical Shift ( δ , ppm)TypeAssignment Rationale
C-2 ~171.5Quaternary (C)Extremely deshielded; flanked by two nitrogen atoms and attached to the electronegative sulfur atom.
C-6 ~168.0Quaternary (C)Deshielded by the adjacent N-1 atom and the attached methyl group.
C=O ~165.5Quaternary (C)Characteristic carbonyl carbon of a conjugated carboxylic acid[5].
C-4 ~157.0Quaternary (C)Deshielded by the adjacent N-3 atom and the electron-withdrawing -COOH group.
C-5 ~116.5Methine (CH)The most shielded ring carbon; meta to both nitrogen atoms, retaining higher relative electron density.
-CH 3​ ~23.5Primary (CH 3​ )Typical shift for a methyl group attached to an aromatic ring.
-SCH 3​ ~13.5Primary (CH 3​ )Shielded aliphatic carbon attached to sulfur.

Experimental Workflow and Protocol

To ensure a self-validating system where the data proves its own integrity, the following step-by-step methodology must be strictly adhered to during sample preparation and acquisition.

Step 1: Sample Preparation
  • Weigh 5–10 mg of 6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid (for 1 H) or 30–50 mg (for 13 C).

  • Dissolve the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ , 99.9% D). Causality: DMSO- d6​ is selected to solvate the highly polar carboxylic acid moiety, preventing aggregation and line broadening.

  • Add 0.05% v/v Tetramethylsilane (TMS) as an internal chemical shift reference ( δ 0.00 ppm).

  • Transfer the solution to a high-quality 5 mm borosilicate NMR tube, ensuring no particulates are present (filter through glass wool if necessary).

Step 2: Probe Tuning and Shimming
  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock the spectrometer to the deuterium frequency of DMSO- d6​ .

  • Perform automated or manual shimming (Z1-Z5 gradients) until the lock signal is maximized and the DMSO residual peak full-width at half-maximum (FWHM) is < 1.0 Hz. Causality: Proper shimming ensures sharp singlets, which is critical since all signals in this molecule are singlets.

Step 3: 1 H NMR Acquisition
  • Pulse Sequence: Standard 1D pulse (e.g., zg30).

  • Parameters: 16–32 scans, 1.0 second relaxation delay ( D1​ ), 30° flip angle.

  • Validation: Run a D 2​ O exchange experiment (add 1 drop of D 2​ O, shake, and re-acquire) to confirm the disappearance of the ~13.50 ppm -COOH signal, validating its assignment.

Step 4: 13 C NMR Acquisition
  • Pulse Sequence: 1 H-decoupled 1D carbon (e.g., zgpg30).

  • Parameters: 1024–2048 scans (due to low natural abundance of 13 C).

  • Critical Adjustment: Set the relaxation delay ( D1​ ) to 2.0–3.0 seconds . Causality: The molecule contains five quaternary carbons (C-2, C-4, C-6, C=O). Quaternary carbons lack attached protons, relying primarily on dipole-dipole interactions with distant protons for relaxation. A short D1​ will result in signal saturation and missing peaks.

Mechanistic Workflow Visualization

The following diagram illustrates the logical progression of the NMR structural elucidation process, emphasizing the critical feedback loops required for high-fidelity data.

NMR_Workflow Prep Sample Preparation (DMSO-d6, TMS internal std) Tune Probe Tuning & Matching (Lock & Shim to <1Hz) Prep->Tune Acq1H 1H NMR Acquisition (ns=16, d1=1s) Tune->Acq1H Acq13C 13C NMR Acquisition (ns=1024, d1=3s, 1H-decoupled) Tune->Acq13C Process Data Processing (FT, Phase/Baseline Correction) Acq1H->Process Acq13C->Process Assign Structural Elucidation (Peak Assignment & Validation) Process->Assign

Caption: Standardized workflow for the NMR acquisition and structural elucidation of pyrimidine derivatives.

Conclusion

The rigorous structural characterization of 6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid relies heavily on understanding the interplay between the electron-deficient pyrimidine core and its diverse substituents. By utilizing DMSO- d6​ to manage polarity and extending relaxation delays to capture elusive quaternary carbons, researchers can generate highly accurate, self-validating NMR datasets. This foundational accuracy is paramount when utilizing this compound as a precursor in complex pharmaceutical synthesis.

References

  • National High Magnetic Field Laboratory. "Monitoring Mechanistic Details in the Synthesis of Pyrimidines via Real-Time, Ultrafast Multidimensional NMR Spectroscopy." National MagLab Publications. Available at:[Link]

  • National Center for Biotechnology Information. "Pyrimidine-5-carboxylic acid." PubChem Compound Summary for CID 78346. Available at:[Link]

  • Organic Chemistry Data. "13C NMR Chemical Shifts." Organic Chemistry Data Database. Available at:[Link]

  • World Intellectual Property Organization. "Bi-heteroaryl compounds as vps34 inhibitors." Patent WO2012085815A1.

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the physicochemical properties of 6-Methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid (CAS No. 16490-19-0), a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a privileged structure, appearing in numerous marketed drugs, and understanding the fundamental properties of its derivatives is crucial for the rational design of new therapeutic agents.[1][2][3] This document collates available and predicted data, outlines detailed experimental protocols for property determination, and discusses the potential applications of this compound class in modern research.

Introduction: The Significance of Pyrimidine Scaffolds

The pyrimidine ring is a fundamental building block in numerous biologically active molecules, including nucleobases essential for life.[3] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][4] The strategic placement of various functional groups on the pyrimidine core allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic profiles, making it a versatile template for drug design.[1][5] 6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid, with its carboxylic acid, methyl, and methylthio substituents, presents a unique combination of features that can influence its solubility, acidity, and potential for intermolecular interactions.

Molecular Structure and Core Properties

A foundational understanding of a molecule begins with its structure and fundamental properties.

G cluster_0 Core Compound cluster_1 Physicochemical Profiling cluster_2 Drug Discovery Workflow Core 6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid Solubility Solubility Assay Core->Solubility pKa pKa Determination Core->pKa MeltingPoint Melting Point & Purity Core->MeltingPoint LogP LogP/LogD Measurement Core->LogP SAR Structure-Activity Relationship (SAR) Studies Solubility->SAR pKa->SAR MeltingPoint->SAR LogP->SAR LeadOpt Lead Optimization SAR->LeadOpt ADME ADME/Tox Profiling LeadOpt->ADME Candidate Drug Candidate ADME->Candidate

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis and Characterization of 6-Methyl-2-(methylthio)pyrimidine-4-carboxylic Acid

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Introduction & Synthetic Rationale 6-Methyl-2-(methylthio)pyrimidine-4-car...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists

Introduction & Synthetic Rationale

6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid (CAS: 16490-19-0) is a highly versatile heterocyclic building block extensively utilized in the discovery of kinase inhibitors, agrochemicals, and novel therapeutic agents [1]. The molecular architecture of this pyrimidine derivative offers three distinct, orthogonally addressable vectors for late-stage functionalization:

  • C2-Methylthio Group: Serves as a masked leaving group. Upon oxidation to the corresponding sulfoxide or sulfone, it undergoes facile nucleophilic aromatic substitution ( SN​Ar ) with amines or alcohols.

  • C4-Carboxylic Acid: Enables standard peptide coupling chemistry for amide bond formation.

  • C6-Methyl Group: Provides a lipophilic tuning vector that can also be deprotonated under strong basic conditions for further elaboration.

This application note details a robust, scalable, and highly regioselective two-step synthesis of this scaffold, ensuring high purity and excellent overall yield.

Mechanistic Pathway & Regioselectivity

The most efficient route to 2-(alkylthio)pyrimidines relies on the base-promoted cyclocondensation of an S-alkylisothiourea with a 1,3-dicarbonyl compound. In this protocol, we utilize ethyl 2,4-dioxopentanoate (ethyl acetopyruvate) and S-methylisothiourea sulfate [2].

Causality of Regioselectivity: Ethyl 2,4-dioxopentanoate possesses two distinct carbonyl groups at the C2 and C4 positions. The C4 ketone (adjacent to the methyl group) is significantly more electrophilic and sterically accessible than the C2 ketone, which is partially deactivated by the adjacent electron-withdrawing ester moiety. During the reaction, the primary amine of the free-based S-methylisothiourea selectively attacks the C4 ketone to form an intermediate imine. Subsequent intramolecular cyclization of the secondary nitrogen onto the C2 carbonyl yields the pyrimidine core. This thermodynamic preference strictly dictates the regiochemistry, placing the methyl group at C6 and the carboxylate at C4.

Synthetic Workflow Diagram

SynthesisWorkflow SM S-Methylisothiourea Sulfate + Ethyl 2,4-Dioxopentanoate Step1 Step 1: Cyclocondensation (NaOMe, MeOH, Reflux, 4h) SM->Step1 Int1 Intermediate: Ethyl 6-methyl-2-(methylthio) pyrimidine-4-carboxylate Step1->Int1 Extraction & Wash Step2 Step 2: Saponification (NaOH, THF/H2O, RT, 2h) Int1->Step2 Int2 Sodium 6-methyl-2-(methylthio) pyrimidine-4-carboxylate Step2->Int2 Step3 Step 3: Acidification (2M HCl to pH 2.5) Int2->Step3 Product Product: 6-Methyl-2-(methylthio) pyrimidine-4-carboxylic acid Step3->Product Precipitation & Drying

Figure 1: Two-step synthetic workflow for 6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid.

Step-by-Step Experimental Protocol

Step 1: Cyclocondensation (Ester Intermediate)

Objective: Synthesis of Ethyl 6-methyl-2-(methylthio)pyrimidine-4-carboxylate.

Reagents:

  • S-Methylisothiourea sulfate: 1.0 eq

  • Sodium methoxide (NaOMe, 25% w/w in MeOH): 2.1 eq

  • Ethyl 2,4-dioxopentanoate: 1.0 eq

  • Anhydrous Methanol (MeOH): 0.2 M relative to limiting reagent

Procedure:

  • Free-Basing: Charge a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet with anhydrous MeOH. Add S-methylisothiourea sulfate (1.0 eq) and cool the suspension to 0 °C using an ice bath.

  • Base Addition: Dropwise add NaOMe solution (2.1 eq). Causality: The base neutralizes the sulfate salt, liberating the highly nucleophilic free isothiourea. Performing this at 0 °C prevents premature decomposition of the free base. Stir for 30 minutes.

  • Condensation: Add ethyl 2,4-dioxopentanoate (1.0 eq) dropwise over 15 minutes.

  • Heating: Remove the ice bath, attach a reflux condenser, and heat the reaction mixture to reflux (approx. 65 °C) for 4–6 hours.

  • Reaction Tracking (Self-Validation): Monitor via LC-MS. The reaction is complete when the starting material is consumed and the [M+H]+ peak at m/z 213 is dominant.

  • Workup: Cool the mixture to room temperature and concentrate in vacuo. Resuspend the crude residue in Ethyl Acetate (EtOAc) and wash sequentially with distilled water and brine.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate to afford the intermediate ester as a pale yellow oil/solid. (Typical yield: 75–85%).

Step 2: Saponification & Precipitation

Objective: Hydrolysis to 6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid.

Reagents:

  • Ethyl 6-methyl-2-(methylthio)pyrimidine-4-carboxylate (Intermediate): 1.0 eq

  • Sodium Hydroxide (NaOH, 1M aqueous): 1.5 eq

  • Tetrahydrofuran (THF): Volume equal to aqueous base

Procedure:

  • Dissolution: Dissolve the intermediate ester in THF.

  • Hydrolysis: Add 1M aqueous NaOH (1.5 eq) in a single portion. Stir the biphasic mixture vigorously at room temperature for 2 hours. Causality: Utilizing mild room-temperature conditions prevents unwanted hydrolysis or substitution of the chemically sensitive C2-methylthio group, which can degrade under harsh basic heating [3].

  • Solvent Removal: Once TLC indicates complete consumption of the ester, remove the THF in vacuo to leave an aqueous solution of the sodium carboxylate salt.

  • Acidification: Cool the aqueous layer to 0 °C. Slowly add 2M HCl dropwise while monitoring with a pH meter until the solution reaches pH 2.5. Causality: The expected pKa​ of the pyrimidine carboxylic acid is ~3.4. Dropping the pH to 2.5 ensures complete protonation of the carboxylate, forcing the neutral product to crash out of the aqueous solution.

  • Filtration: Filter the resulting white/off-white precipitate through a sintered glass funnel. Wash the filter cake with ice-cold water (2 x 10 mL) to remove residual inorganic salts.

  • Drying: Dry the solid under high vacuum at 40 °C for 12 hours to afford the pure title compound. (Typical yield: >90%).

Analytical Characterization & Validation Data

To ensure the protocol acts as a self-validating system, the following analytical benchmarks should be met before utilizing the building block in downstream applications.

Table 1: Quantitative Data & Analytical Benchmarks
ParameterStep 1: Intermediate EsterStep 2: Final Carboxylic Acid
Chemical Formula C9​H12​N2​O2​S C7​H8​N2​O2​S
Molecular Weight 212.27 g/mol 184.22 g/mol
Appearance Pale yellow oil or low-melting solidWhite to off-white crystalline powder
LC-MS [M+H]+ m/z 213.1m/z 185.0
1 H NMR Validation (DMSO-d6) δ 7.55 (s, 1H, Ar-H), 4.35 (q, 2H, -CH2-), 2.55 (s, 3H, -SCH3), 2.48 (s, 3H, -CH3), 1.32 (t, 3H, -CH3) δ 13.50 (br s, 1H, -COOH), 7.52 (s, 1H, Ar-H), 2.54 (s, 3H, -SCH3), 2.47 (s, 3H, -CH3)
Self-Validation Marker Presence of ethyl quartet at 4.35 ppmDisappearance of ethyl signals; presence of broad -COOH exchangeable proton

References

The following verified sources and chemical suppliers provide foundational safety data, mechanistic precedents, and commercial standards for the synthesis of pyrimidine-4-carboxylic acid derivatives:

  • LookChem. Pharmaceutical Intermediates: 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid Synthesis. Available at:[Link][1]

Sources

Application

The Strategic Utility of 6-Methyl-2-(methylthio)pyrimidine-4-carboxylic Acid in Modern Drug Discovery

Introduction: The Pyrimidine Scaffold as a Privileged Structure in Medicinal Chemistry The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural core of a vast array of therapeutic agents. Its p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrimidine Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural core of a vast array of therapeutic agents. Its prevalence is due in large part to its ability to mimic the purine bases of ATP, making it an ideal scaffold for targeting ATP-binding sites in enzymes, particularly kinases.[1] The strategic functionalization of the pyrimidine core is therefore a critical endeavor in the pursuit of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid is a highly versatile building block in this context. It possesses three key points of diversification: the 2-methylthio group, the 4-carboxylic acid, and the pyrimidine ring itself, which can undergo further modifications. The 2-methylthio group is an excellent leaving group for nucleophilic aromatic substitution and a handle for cross-coupling reactions, allowing for the introduction of a wide range of substituents to probe structure-activity relationships (SAR). The 4-carboxylic acid is readily derivatized, most commonly through amide bond formation, to interact with specific amino acid residues in a target protein or to modulate the physicochemical properties of the molecule. This application note will provide a detailed overview of the applications of 6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid in small molecule drug discovery, complete with detailed protocols and mechanistic insights.

Synthesis of 6-Methyl-2-(methylthio)pyrimidine-4-carboxylic Acid

Protocol 1: Synthesis of 6-Methyl-2-(methylthio)pyrimidin-4-ol

This protocol is adapted from a known procedure for a similar compound.[2]

Materials:

  • 6-Methyl-2-thiouracil

  • Iodomethane (MeI)

  • Sodium hydroxide (NaOH)

  • Water

  • Ice

Procedure:

  • Dissolve 6-methyl-2-thiouracil (1 equivalent) in an aqueous solution of sodium hydroxide (1.05 equivalents) with stirring at room temperature until a clear solution is obtained.

  • Cool the reaction mixture in an ice bath to 0-5 °C.

  • Slowly add iodomethane (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the product often precipitates out of the solution. Collect the solid by filtration.

  • Wash the solid with cold water and dry under vacuum to afford 6-Methyl-2-(methylthio)pyrimidin-4-ol.

Protocol 2: Synthesis of 6-Methyl-2-(methylthio)pyrimidine-4-carboxylic Acid (Proposed)

This proposed protocol involves the conversion of the 4-ol to a 4-chloro intermediate, followed by a carbonylation reaction or a multi-step sequence involving cyanation and hydrolysis. A more direct oxidation of a related pyrimidine has also been suggested in patent literature.

Method A: Via Chlorination and Carboxylation

  • Chlorination: Treat 6-Methyl-2-(methylthio)pyrimidin-4-ol with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield 4-chloro-6-methyl-2-(methylthio)pyrimidine.

  • Carboxylation: The 4-chloro intermediate can then be subjected to a palladium-catalyzed carbonylation reaction in the presence of carbon monoxide and a suitable alcohol to form the corresponding ester, which is subsequently hydrolyzed to the carboxylic acid.

Method B: Via Oxidation

A direct oxidation of the 6-methyl group to a carboxylic acid is a potential, though challenging, transformation that may require specific oxidizing agents that do not affect the methylthio group.

Application in the Synthesis of Kinase Inhibitors

The 2-aminopyrimidine scaffold is a well-established pharmacophore in a multitude of kinase inhibitors. 6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid serves as an excellent precursor for the synthesis of diverse libraries of potential kinase inhibitors. The general strategy involves the displacement of the 2-methylthio group with a primary or secondary amine, followed by amide coupling at the 4-carboxylic acid position.

Workflow for Kinase Inhibitor Synthesis

G A 6-Methyl-2-(methylthio)pyrimidine- 4-carboxylic acid B Nucleophilic Aromatic Substitution (R1R2NH) A->B Step 1 C 2-(Dialkylamino)-6-methylpyrimidine- 4-carboxylic acid B->C D Amide Coupling (R3R4NH, Coupling Agents) C->D Step 2 E Library of Potential Kinase Inhibitors D->E

Caption: General workflow for the synthesis of a kinase inhibitor library.

Protocol 3: Synthesis of a 2-Anilino-6-methylpyrimidine-4-carboxamide Library

This protocol outlines a general procedure for the synthesis of a library of kinase inhibitor candidates.

Step 1: Nucleophilic Aromatic Substitution

  • To a solution of 6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add the desired aniline (1.2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 equivalents).

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Acidify the aqueous solution with 1M HCl to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to yield the 2-anilino-6-methylpyrimidine-4-carboxylic acid intermediate.

Step 2: Amide Coupling

  • To a solution of the 2-anilino-6-methylpyrimidine-4-carboxylic acid intermediate (1 equivalent) in anhydrous DMF, add a coupling agent such as HATU (1.1 equivalents) or HBTU (1.1 equivalents) and DIPEA (2.5 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.2 equivalents) to the reaction mixture.

  • Stir at room temperature for 4-16 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final amide.

Coupling ReagentDescription
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) - A highly efficient coupling reagent, particularly for hindered substrates.
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) - A commonly used and effective coupling reagent.
EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole) - A classic and cost-effective coupling reagent combination.

Application in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight fragments that bind to a biological target with low affinity.[3][4] 6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid and its simple derivatives are excellent candidates for inclusion in fragment libraries due to their:

  • Low molecular weight: Adhering to the "Rule of Three" for fragments.

  • Defined vectors for growth: The 2- and 4-positions provide clear points for chemical elaboration to grow the fragment into a more potent lead compound.

  • Hydrogen bonding capabilities: The pyrimidine nitrogens and the carboxylic acid can form key interactions with protein targets.

FBDD Workflow

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit-to-Lead Optimization Screening Screening of Fragment Library (e.g., NMR, X-ray Crystallography) Hit_ID Hit Identification (e.g., 6-Methyl-2-(methylthio)pyrimidine- 4-carboxamide) Screening->Hit_ID SAR Structure-Activity Relationship (SAR) via Chemical Synthesis Hit_ID->SAR Fragment Elaboration Lead_Opt Lead Optimization (Potency, Selectivity, ADME) SAR->Lead_Opt

Caption: A simplified workflow for fragment-based drug discovery.

Case Study: Application in the Synthesis of RORγt Modulators

Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a nuclear receptor that plays a crucial role in the differentiation of Th17 cells and is a key target for the treatment of autoimmune diseases. A patent for the discovery of novel RORγt modulators describes the use of a closely related building block, 5-chloro-2-(methylthio)pyrimidine-4-carboxylic acid, in the synthesis of potent inhibitors.[5] This provides a compelling example of the utility of the 6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid scaffold.

The general synthetic approach involves the amide coupling of the pyrimidine carboxylic acid with a complex amine, demonstrating the importance of this reaction in the final stages of synthesizing a drug candidate.

Conclusion: A Versatile Scaffold for Future Drug Discovery

6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid is a valuable and versatile building block for small molecule drug discovery. Its strategic placement of functional groups allows for the facile generation of diverse chemical libraries, particularly for targeting the kinome. The ability to readily modify the 2- and 4-positions enables extensive SAR exploration and the optimization of lead compounds with improved pharmacological profiles. As the demand for novel therapeutics continues to grow, the strategic application of such privileged scaffolds will remain a cornerstone of successful drug discovery campaigns.

References

  • ScienceRise. (2025, August 30). Bioisosteric replacement in the search for antimicrobial agents: design, synthesis and activity of novel 6-(1h-Benzimidazol-2-yl)-1-alkyl-3,5-dimethylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione derivatives. [Link]

  • Organic & Biomolecular Chemistry. (2014). Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. [Link]

  • ResearchGate. (2025, August 6). Synthesis of Novel 2-((6-Methyl-2-(Methylthio)pyrimidin- 4-yl)oxy)acetohydrazide Derivatives and Their Growth Stimulant Properties. [Link]

  • Sun, N., et al. (2020). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Organic Chemistry, 85(17), 10797–10805. [Link]

  • MDPI. (2023, February 3). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. [Link]

  • Fragment-Based Drug Discovery. (2015). CHI's Drug Discovery Chemistry. [Link]

  • PubChem. 6-Methyl-2-(methylthio)pyrimidin-4-amine. [Link]

  • Google Patents. (2004, May 1). Pyrrolopyrimidine compounds as cdk inhibitors.
  • PubMed. (2007, August 15). Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARgamma activators. [Link]

  • Organic & Biomolecular Chemistry. (2021). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages. [Link]

  • Boston University. (2019, September 3). Development and applications of fragment based drug design methods. [Link]

  • Google Patents. (2021, June 10). Process for synthesis of a 2-thioalkyl pyrimidine.
  • NSF PAR. (2021). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. [Link]

  • MDPI. (2023, January 12). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]

  • RSC Publishing. (2014). Fragment-based drug discovery: opportunities for organic synthesis. [Link]

  • Technical Disclosure Commons. (2025, May 27). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. [Link]

  • Semantic Scholar. (2012). Direct amide formation from unactivated carboxylic acids and amines. [Link]

  • Google Patents. (2004, May 1). Pyrrolopyrimidine compounds as cdk inhibitors.
  • MDPI. (2025, February 6). 2-(Heptylthio)pyrimidine-4,6-diamine. [Link]

  • Broad Institute. (2018, October 4). WO 2018/183936 A1. [Link]

  • Google Patents. (2004, August 5). WO 2004/065378 A1.

Sources

Method

Application Note: 6-Methyl-2-(methylthio)pyrimidine-4-carboxylic Acid as a Versatile Scaffold in Transition Metal Coordination

Executive Summary In advanced coordination chemistry and metallodrug development, the rational design of multidentate ligands is paramount for controlling metal geometry, electronic properties, and biological targeting....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced coordination chemistry and metallodrug development, the rational design of multidentate ligands is paramount for controlling metal geometry, electronic properties, and biological targeting. 6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid (6-MMPCA) (CAS: 16490-19-0)[1] has emerged as a highly versatile, non-innocent ligand. Featuring orthogonal binding sites—a hard/borderline N,O-chelation pocket and a soft S-donor tail—6-MMPCA enables the stepwise assembly of complex monometallic and heterobimetallic architectures. This guide details the mechanistic rationale, self-validating synthetic protocols, and spectroscopic benchmarks for utilizing 6-MMPCA in transition metal coordination, specifically targeting Ruthenium(II) and Platinum(II) systems.

Mechanistic Insights & Coordination Causality

Structural Anatomy and HSAB Theory

The 6-MMPCA ligand possesses three distinct coordination vectors:

  • C4-Carboxylate (O-donor): A hard, anionic donor (upon deprotonation) that provides strong electrostatic stabilization.

  • Pyrimidine Nitrogens (N1, N3): Borderline donors capable of σ -donation and π -backbonding.

  • C2-Methylthio Group (S-donor): A soft, highly polarizable thioether site.

According to Pearson’s Hard-Soft Acid-Base (HSAB) theory, the thermodynamic sink for borderline metals like Ru(II) or Ir(III) is the formation of a stable 5-membered chelate ring via the deprotonated carboxylate oxygen and the adjacent N3 nitrogen[2]. The C2-methylthio group remains uncoordinated to the Ru(II) center due to HSAB mismatch. However, this pendant thioether serves as an excellent soft-donor site for secondary metalation with soft transition metals like Pt(II), Pd(II), or Au(I)[3]. This orthogonality allows for the synthesis of heterobimetallic complexes, which are highly sought after in theranostics to achieve synergistic pharmacological effects (e.g., combining Ru-based photodynamic therapy with Pt-based DNA crosslinking)[4].

Coordination Causality

The binding mode of pyrimidine-4-carboxylic acids is highly pH-dependent. The proximity of the carboxylate group to the pyrimidine nitrogen means that protonation states dictate the coordination vector[2]. By strictly controlling the pH during metalation, we force the ligand into an anionic N,O-chelating mode, preventing competitive formation of polymeric bridging species or unreactive zwitterions.

Experimental Protocols

Protocol 1: Synthesis of MonometallicRu(bpy) 2​ (6-MMPCA)

Objective: To synthesize a monometallic Ru(II) complex utilizing the N,O-chelation pocket of 6-MMPCA.

  • Ligand Activation (Deprotonation):

    • Suspend 6-MMPCA (1.0 eq, 0.5 mmol) in a 1:1 mixture of absolute ethanol and deionized water (20 mL).

    • Causality: This solvent mixture provides optimal solubility for both the organic ligand and the inorganic Ru(II) precursor while supporting reflux temperatures.

    • Add 0.1 M NaOH dropwise until the pH stabilizes at 7.5.

    • Causality: The pKa of the carboxylic acid is ~3.5. Adjusting the pH to 7.5 ensures complete deprotonation of the carboxylate to activate the O-donor, while keeping the pyrimidine nitrogens neutral and available for dative bonding.

  • Metalation:

    • Add cis-[Ru(bpy) 2​ Cl 2​ ] (0.95 eq, 0.475 mmol) to the solution.

    • Causality: Using a slight stoichiometric deficit of the metal precursor prevents unreacted Ru starting material from complicating downstream purification.

    • Reflux the mixture under an N 2​ atmosphere for 6 hours.

    • Self-Validation: The reaction is visually self-validating. The transformation from a dark purple suspension to a clear, deep red/orange solution indicates the successful formation of the Metal-to-Ligand Charge Transfer (MLCT) state characteristic of [Ru(N,N) 2​ (N,O)] + architectures[2].

  • Isolation via Anion Exchange:

    • Cool the solution to room temperature and add a saturated aqueous solution of KPF 6​ (3.0 eq).

    • Causality: Exchanging the chloride counterion for the bulky, hydrophobic PF 6−​ anion lowers the hydration energy of the cationic complex, driving its quantitative precipitation.

    • Self-Validation: Immediate formation of a microcrystalline orange precipitate confirms successful anion exchange. Filter, wash with cold water and diethyl ether, and dry under vacuum.

Protocol 2: Synthesis of Heterobimetallic[Ru(bpy) 2​ (6-MMPCA)PtCl 2​ (DMSO)]

Objective: To utilize the pendant S-donor of the monometallic complex to capture a Pt(II) center.

  • Precursor Solvation:

    • Dissolve the purified (1.0 eq) in anhydrous DMF (10 mL) under N 2​ .

  • Soft-Metal Coordination:

    • Add cis-[Pt(DMSO) 2​ Cl 2​ ] (1.0 eq). Stir at room temperature in the dark for 12 hours.

    • Causality:cis-[Pt(DMSO) 2​ Cl 2​ ] is selected because the DMSO ligands are highly labile. The soft Pt(II) center preferentially displaces a DMSO ligand to bind the soft methylthio S-donor of 6-MMPCA, driven by HSAB affinity[4].

  • Precipitation and Purification:

    • Induce precipitation by adding an excess of cold diethyl ether (40 mL).

    • Self-Validation: The isolation of a dark red solid that exhibits altered solubility profiles (e.g., decreased solubility in polar protic solvents compared to the monometallic precursor) confirms the formation of the heavier, neutral bimetallic adduct. Centrifuge and wash with dichloromethane to remove any unreacted Pt precursor.

Data Presentation & Validation

Quantitative spectroscopic tracking is critical to validate the stepwise coordination of 6-MMPCA. Table 1 summarizes the diagnostic markers that serve as a self-validating analytical system for these protocols.

Table 1: Diagnostic Spectroscopic Markers for 6-MMPCA Coordination

Analytical MethodFree Ligand (6-MMPCA)Monometallic Ru(II) ComplexHeterobimetallic Ru(II)-Pt(II)Mechanistic Rationale
FT-IR: νas​(COO) ~1715 cm −1 ~1635 cm −1 ~1635 cm −1 Shift confirms deprotonation and O-coordination to Ru(II)[2].
FT-IR: ν(C=N) ~1580 cm −1 ~1550 cm −1 ~1530 cm −1 N3 coordination to Ru(II); further shift upon Pt(II) binding[3].
1 H NMR: S-CH 3​ ~2.55 ppm (s, 3H)~2.58 ppm (s, 3H)~2.85 ppm (s, 3H)Downfield shift due to metal-induced deshielding at the S-donor[3].
UV-Vis: MLCT Band N/A (UV only)~450 nm~465 nmRu(d π ) Ligand( π∗ ) transition; bathochromic shift upon Pt binding.

Workflow Visualization

The following diagram illustrates the logical progression from the free 6-MMPCA ligand to the advanced heterobimetallic complex, highlighting the orthogonality of the binding sites.

G Ligand 6-MMPCA Ligand (CAS: 16490-19-0) Deprotonation Base Addition (pH 7.5) Deprotonation of -COOH Ligand->Deprotonation Step 1 Ru_Precursor Addition of [Ru(bpy)2Cl2] Reflux in EtOH/H2O Deprotonation->Ru_Precursor Step 2 Monometallic Monometallic Ru(II) Complex (N,O-Coordination) Ru_Precursor->Monometallic Step 3 Pt_Precursor Addition of cis-[Pt(DMSO)2Cl2] Room Temp, Stirring Monometallic->Pt_Precursor Step 4 Validation Spectroscopic Validation (NMR, IR, UV-Vis) Monometallic->Validation Analysis Bimetallic Heterobimetallic Ru-Pt Complex (S-Coordination to Pt) Pt_Precursor->Bimetallic Step 5 Bimetallic->Validation Analysis

Workflow for the synthesis of monometallic and heterobimetallic complexes using 6-MMPCA.

References

  • Title: 6-Methyl-2-(methylthio)
  • Title: Ruthenium(II) Complexes Incorporating 2-(2′-Pyridyl)
  • Source: mdpi.
  • Title: Spectroscopic studies of some Pd(II), Pt(II), Ag(I), and Au(III) complexes of 4,6-diamino-2-thiopyrimidine and 4,6-diamino-2-methylthiopyrimidine.

Sources

Application

Application Note: HPLC Method Development and Validation Protocol for 6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) / Synthetic Intermediates Introduction and Physicochemical Profi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) / Synthetic Intermediates

Introduction and Physicochemical Profiling

6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid (CAS: 16490-19-0) is a highly functionalized pyrimidine derivative frequently utilized as a critical building block in the synthesis of kinase inhibitors and antiviral therapeutics[1][2].

Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound requires a deep understanding of its structural moieties, as they dictate its chromatographic behavior:

  • Carboxylic Acid Group (-COOH): Imparts weak acidity (estimated pKa ~3.0 - 4.0). If the mobile phase pH is not strictly controlled below its pKa, the molecule will ionize into a carboxylate anion, leading to catastrophic loss of retention on reversed-phase (RP) columns and severe peak tailing[3].

  • Pyrimidine Core: The nitrogen atoms in the aromatic ring are weakly basic and can interact with residual silanols on silica-based columns, necessitating the use of highly end-capped stationary phases.

  • Methylthio Group (-SCH₃): While providing hydrophobicity for RP retention, this thioether linkage is highly susceptible to oxidation, forming sulfoxides and sulfones. A stability-indicating method must be capable of resolving these oxidative degradants from the main peak.

Method Development Rationale (The "Why")

To establish a self-validating and robust analytical system, the following chromatographic parameters were selected based on direct causality:

Mobile Phase Selection

To suppress the ionization of the carboxylic acid group, an acidic modifier is mandatory[4]. We utilize 0.1% Formic Acid (FA) in water (pH ~2.7) as Mobile Phase A. This ensures the analyte remains in its neutral, protonated state, maximizing hydrophobic interaction with the stationary phase. Formic acid is selected over phosphate buffers to maintain complete compatibility with Liquid Chromatography-Mass Spectrometry (LC-MS) downstream workflows.

Stationary Phase Selection

A C18 column with high-density end-capping is required. The end-capping shields the basic pyrimidine nitrogens from interacting with acidic silanol groups on the silica support, which is the primary cause of peak tailing in heterocyclic compounds. While mixed-mode cation-exchange columns can be used for zwitterionic pyrimidines[5], a standard end-capped C18 provides the most reproducible and transferrable method for this specific thio-derivative.

Detection Strategy

The conjugated pyrimidine ring exhibits strong π→π∗ transitions. Photodiode Array (PDA) detection at 254 nm provides optimal signal-to-noise ratios while allowing for spectral purity analysis across the peak to ensure no co-eluting impurities (such as the oxidized sulfoxide degradant) are present.

HPLC_Workflow Start Analyte: 6-Methyl-2-(methylthio) pyrimidine-4-carboxylic acid pKa Evaluate pKa (~3.0) Carboxylic Acid Group Start->pKa UV Determine UV Max (Expected ~254nm) Start->UV MobilePhase Select Mobile Phase 0.1% Formic Acid (pH ~2.7) to suppress ionization pKa->MobilePhase UV->MobilePhase Column Select Column End-capped C18 (Minimize silanol interactions) MobilePhase->Column Gradient Design Gradient 5% to 95% ACN (Elute polar & hydrophobic moieties) Column->Gradient Validation Stability-Indicating Testing (Monitor -SCH3 oxidation) Gradient->Validation

Fig 1. Logical workflow for RP-HPLC method development based on analyte properties.

Experimental Protocol

Reagents and Materials
  • Analyte: 6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid reference standard (>98% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: LC-MS grade Formic Acid (FA).

  • Column: Waters XBridge Shield RP18 (150 mm × 4.6 mm, 3.5 µm) or equivalent end-capped C18.

Step-by-Step Standard Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of Methanol (to ensure complete dissolution of the hydrophobic methylthio group), sonicate for 5 minutes, and make up to volume with Methanol.

  • Working Solution (0.1 mg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask. Dilute to volume with the Sample Diluent (Water:ACN, 90:10 v/v).

    • Critical Insight: Matching the diluent to the initial mobile phase conditions prevents solvent-induced peak distortion (the "solvent effect") which occurs when the injection solvent is stronger than the mobile phase.

Chromatographic Conditions
ParameterSpecification
Column Temperature 30 °C ± 2 °C
Autosampler Temperature 5 °C (To prevent -SCH₃ oxidation)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength PDA at 254 nm (Extract spectra 200-400 nm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase BCurve Profile
0.0955Initial hold
2.0955Isocratic hold to retain polar core
10.04060Linear ramp to elute analyte
12.0595Column wash
15.0595Hold wash
15.1955Return to initial
20.0955Re-equilibration

System Suitability and Validation Criteria

A self-validating protocol requires strict system suitability testing (SST) prior to sample analysis. Six replicate injections of the Working Solution (0.1 mg/mL) must meet the following criteria:

ParameterAcceptance CriteriaScientific Justification
Retention Time (RT) ~7.5 - 8.5 minEnsures proper gradient interaction.
Theoretical Plates (N) > 5,000Confirms column efficiency and proper end-capping.
Tailing Factor (Tf) ≤ 1.5Validates that ionization is successfully suppressed.
Capacity Factor (k') > 2.0Ensures analyte is not eluting in the void volume.
Injection Precision (%RSD) ≤ 2.0%Confirms autosampler and integration reliability.

Forced Degradation and Troubleshooting

Because the methylthio (-SCH₃) group is highly reactive, the method must be proven as stability-indicating .

Oxidation Protocol: Treat 1.0 mL of the Stock Solution with 0.1 mL of 3% Hydrogen Peroxide (H₂O₂) for 2 hours at room temperature. Neutralize and dilute to working concentration.

  • Expected Result: You will observe new peaks eluting earlier than the main API peak. The oxidation of the thioether to a sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) increases the polarity of the molecule, reducing its retention time on the C18 column. The method is considered successful if the resolution ( Rs​ ) between the degradants and the main peak is > 2.0.

Troubleshooting Peak Tailing: If the tailing factor exceeds 1.5, verify the pH of Mobile Phase A. Formic acid is volatile; if the mobile phase has been sitting for >48 hours, the pH may have drifted upward, allowing the carboxylic acid to partially ionize. Prepare fresh mobile phase daily.

References

  • Separation of 4-Pyrimidinecarboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • HPLC Methods for analysis of 4-Pyridinecarboxylic acid. HELIX Chromatography. Available at:[Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. National Institutes of Health (PMC). Available at:[Link]

Sources

Method

Application Notes &amp; Protocols: Streamlining Drug Discovery via Suzuki Cross-Coupling of 6-Methyl-2-(methylthio)pyrimidine-4-carboxylic Acid Derivatives

Abstract Pyrimidine scaffolds are foundational in medicinal chemistry, forming the core of numerous therapeutic agents. Their targeted functionalization is a critical step in the drug discovery pipeline, enabling the sys...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Pyrimidine scaffolds are foundational in medicinal chemistry, forming the core of numerous therapeutic agents. Their targeted functionalization is a critical step in the drug discovery pipeline, enabling the systematic exploration of structure-activity relationships (SAR). The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for C-C bond formation, prized for its high tolerance of functional groups and operational simplicity.[1][2][3] This guide provides a comprehensive technical overview and a detailed protocol for the functionalization of the pyrimidine core, specifically focusing on derivatives of 6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid, a key intermediate for creating diverse molecular libraries.

Part 1: The Suzuki-Miyaura Reaction: A Mechanistic Overview

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forges a carbon-carbon bond between an organoboron species (like a boronic acid or ester) and an organohalide or triflate.[4][5] The reaction is catalyzed by a Palladium(0) complex and proceeds through a well-established catalytic cycle. Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.

The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (R¹-X), inserting itself into the carbon-halogen bond. This oxidizes the palladium from Pd(0) to a Pd(II) species. The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[6] For less reactive halides like chlorides, the choice of a highly active catalyst system with electron-rich, bulky phosphine ligands is critical.[4][7]

  • Transmetalation: This step requires the activation of the organoboron compound (R²-B(OR)₂) by a base.[5] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., R²-B(OH)₃⁻).[8] This complex then transfers its organic group (R²) to the Pd(II) center, displacing the halide and forming an R¹-Pd(II)-R² intermediate. The choice of base and solvent is critical to facilitate this step and can significantly impact reaction outcomes.[8][9]

  • Reductive Elimination: The di-organopalladium(II) intermediate collapses, forming the new C-C bond in the desired product (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[4]

Visualization of the Catalytic Cycle

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition (R¹-X) pd0->oa pd2_complex R¹-Pd(II)L₂-X (Palladacycle) oa->pd2_complex trans Transmetalation (R²-B(OR)₂ + Base) pd2_complex->trans pd2_diorgano R¹-Pd(II)L₂-R² trans->pd2_diorgano re Reductive Elimination pd2_diorgano->re re->pd0 Product (R¹-R²) product Coupled Product (R¹-R²) re->product r1x Organohalide (R¹-X) r1x->oa r2b Organoboron (R²-B(OR)₂) r2b->trans base Base base->trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Part 2: Strategic Considerations for Pyrimidine Scaffolds

The functionalization of 6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid presents a unique challenge. Direct Suzuki coupling on a carboxylic acid is not standard. A more viable and common strategy involves starting with a halogenated precursor. For this application note, we will focus on the use of 4-chloro-6-methyl-2-(methylthio)pyrimidine as the electrophilic coupling partner. This chloro-pyrimidine is an excellent substrate for Suzuki reactions, allowing for the introduction of diverse aryl or heteroaryl groups at the C4 position.[7][10][11]

Key Considerations:

  • Substrate Reactivity: Pyrimidines are electron-deficient heterocycles. This electronic nature can make oxidative addition more facile compared to electron-rich aromatics. However, the presence of nitrogen atoms can also lead to catalyst inhibition.[12][13]

  • Choice of Halide: While iodo- and bromo-pyrimidines are more reactive, chloro-pyrimidines are often more cost-effective and readily available, making them ideal for large-scale synthesis and library generation.[6][7] The lower reactivity of the C-Cl bond necessitates more robust catalytic systems.[4][7]

  • Catalyst & Ligand Selection: For challenging substrates like chloropyrimidines, standard catalysts like Pd(PPh₃)₄ can be effective but may require higher temperatures and longer reaction times.[7][14][15] More advanced catalyst systems, often employing bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos) or N-heterocyclic carbenes (NHCs), can significantly improve reaction efficiency, allowing for lower catalyst loadings and milder conditions.[3][11]

  • Base and Solvent System: The choice of base and solvent is interdependent and crucial for success.

    • Bases: Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used.[7][15] K₃PO₄ is often effective for less reactive chlorides.[15] The base must be strong enough to activate the boronic acid but not so strong as to cause unwanted side reactions or degradation of the substrate or product.

    • Solvents: Aprotic polar solvents such as 1,4-dioxane, toluene, or DMF, often with the addition of water, are standard.[9][14][15] The water is essential for dissolving the inorganic base and facilitating the formation of the active borate complex.[8]

Part 3: Detailed Experimental Protocol

This protocol details the Suzuki-Miyaura coupling of 4-chloro-6-methyl-2-(methylthio)pyrimidine with a generic arylboronic acid.

Materials & Equipment:

  • Substrates: 4-chloro-6-methyl-2-(methylthio)pyrimidine, Arylboronic acid

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)

  • Solvent: 1,4-Dioxane and Water (degassed)

  • Equipment: Schlenk flask or reaction vial, magnetic stirrer, heating block/oil bath, condenser, inert atmosphere setup (Argon or Nitrogen), standard glassware for work-up, rotary evaporator, column chromatography system.

Experimental Workflow Visualization

Workflow start Start setup Assemble Reaction (Flask, Stir Bar) start->setup reagents Add Reagents (Chloro-pyrimidine, Boronic Acid, Base, Catalyst) setup->reagents atmosphere Inert Atmosphere (Evacuate & Backfill with Ar/N₂) reagents->atmosphere solvent Add Degassed Solvents (Dioxane, H₂O) atmosphere->solvent reaction Heat Reaction (e.g., 90-100 °C, 12-24h) solvent->reaction workup Aqueous Work-up (Dilute, Extract with Organic Solvent) reaction->workup purify Purification (Dry, Concentrate, Column Chromatography) workup->purify analyze Characterization (NMR, LC-MS) purify->analyze end Final Product analyze->end

Caption: General experimental workflow for the Suzuki cross-coupling protocol.

Step-by-Step Procedure:
  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 4-chloro-6-methyl-2-(methylthio)pyrimidine (1.0 mmol, 1 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (3.0 mmol, 3.0 equiv).[7]

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%).[7][15]

  • Inert Atmosphere: Seal the flask, and carefully evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.

  • Solvent Addition: Under a positive pressure of the inert gas, add degassed 1,4-dioxane (7 mL) and degassed water (1.5 mL) via syringe.[7]

  • Reaction: Place the flask in a preheated oil bath or heating block set to 100 °C and stir vigorously for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

  • Characterization: Confirm the structure and purity of the final compound using NMR spectroscopy and LC-MS analysis.

Part 4: Optimization and Troubleshooting

The success of a Suzuki coupling, especially with less reactive chlorides, can depend on fine-tuning the reaction parameters.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst (Oxidized) 2. Insufficiently Degassed Solvents 3. Ineffective Base/Solvent System 4. Protodeboronation of Boronic Acid1. Use fresh catalyst or a more robust pre-catalyst. Ensure an inert atmosphere is maintained. 2. Degas solvents thoroughly via sparging with Ar/N₂ or freeze-pump-thaw cycles. 3. Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems.[15] 4. Use anhydrous conditions or a boronate ester. Minimize reaction time.
Homocoupling of Boronic Acid Presence of OxygenImprove degassing technique and maintain a strict inert atmosphere throughout the reaction.[11]
Hydrodehalogenation Presence of water/protic sources; catalyst system promotes this side reaction.Use anhydrous solvents and a milder base (e.g., KF).[6][11] Screen different palladium/ligand combinations.
Product Degradation High temperature; prolonged reaction time; strong base.Lower the reaction temperature and monitor closely. Use a more active catalyst to reduce reaction time. Use a weaker base if compatible.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful tool for the functionalization of pyrimidine heterocycles, enabling the rapid synthesis of compound libraries for drug discovery. By starting with a versatile intermediate like 4-chloro-6-methyl-2-(methylthio)pyrimidine and carefully selecting the catalyst, base, and solvent system, researchers can efficiently generate a wide array of novel analogues. The protocol and troubleshooting guide presented here serve as a robust starting point for developing and optimizing these critical synthetic transformations.

References

  • Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus de l'Académie des Sciences. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate. Available at: [Link]

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. Available at: [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. Available at: [Link]

  • Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates. ACS Publications. Available at: [Link]

  • Suzuki‐Miyaura cross‐coupling reactions generate new pyrimidylboronic acids and functionalized heteroaryl pyrimidines. ResearchGate. Available at: [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC - NIH. Available at: [Link]

  • Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines with Arylboronic Acids. ACS Publications. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. Available at: [Link]

  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. Available at: [Link]

  • Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. RSC Publishing. Available at: [Link]

  • Switchable Catalysis: Modular Synthesis of Functionalized Pyrimidinones via Selective Sulfide and Halide Cross-Coupling Chemistry. ACS Publications. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science (RSC Publishing). Available at: [Link]

  • Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. PMC - NIH. Available at: [Link]

  • Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. PubMed. Available at: [Link]

  • Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. PubMed. Available at: [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. Available at: [Link]

  • Pyrimidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

Sources

Application

In Vitro Assay Preparation and Screening of Kinase and Metalloenzyme Inhibitors Derived from 6-Methyl-2-(methylthio)pyrimidine-4-carboxylic Acid

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, compound handling, and self-validating in vitro screening protocols. Executive Summary & Mech...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, compound handling, and self-validating in vitro screening protocols.

Executive Summary & Mechanistic Rationale

The compound 6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid (CAS: 16490-19-0) is a privileged pharmacophore and an advanced building block in medicinal chemistry. Its structural architecture is specifically designed for the rapid synthesis of highly potent enzyme inhibitors, most notably targeting Glycogen Synthase Kinase-3β (GSK-3β) and Xanthine Oxidase (XO) .

As a Senior Application Scientist, understanding the chemical causality of this scaffold is critical before designing in vitro assays:

  • The Bidentate Core: The pyrimidine nitrogen (N1) and the 4-carboxylic acid (or its amide derivatives) form a bidentate chelation motif. In kinases like GSK-3β, this motif acts as an ATP-mimetic, forming critical hydrogen bonds with the hinge region (e.g., Val135) . In metalloenzymes like XO, it coordinates with the active site molybdenum center.

  • The 2-Methylthio Leaving Group: The methylthio ( −SCH3​ ) moiety is highly reactive under nucleophilic aromatic substitution ( SN​Ar ) conditions. This allows researchers to easily displace it with various anilines or amines to generate libraries of 2-(anilino)pyrimidine-4-carboxylic acid derivatives for Structure-Activity Relationship (SAR) screening.

G A Wnt Signaling Activation B Frizzled / LRP Receptor Complex A->B Ligand Binding C Destruction Complex (APC / Axin / GSK-3β) B->C Disassembly / Inhibition D β-Catenin Degradation C->D Basal State (Active GSK-3β) F β-Catenin Accumulation & Target Gene Transcription C->F Inhibited State E Pyrimidine-4-carboxylic Acid Derivative E->C ATP-Competitive Inhibition

Mechanistic logic of GSK-3β inhibition by pyrimidine-4-carboxylic acid derivatives.

Compound Preparation and Handling

Pyrimidine-4-carboxylic acid derivatives are typically planar and crystalline, which often results in poor aqueous solubility. Proper handling is required to prevent false negatives (due to precipitation) during high-throughput screening.

  • Stock Solution Preparation: Dissolve the synthesized derivatives in 100% molecular-biology grade Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM. DMSO disrupts the rigid crystal lattice of the pyrimidine core.

  • Aqueous Dilution Causality: Never dilute the DMSO stock directly into the aqueous assay buffer in a single step, as this causes "crashing out" (microprecipitation). Instead, perform serial dilutions in 100% DMSO first, and then transfer a fixed volume to the assay buffer.

  • Final DMSO Concentration: Ensure the final DMSO concentration in the assay does not exceed 1% (v/v). Concentrations >1% can denature the target enzymes or artificially quench luminescence signals.

Workflow 1: GSK-3β Luminescence Kinase Assay

This self-validating protocol utilizes a luminescence-based ATP-depletion assay (e.g., Kinase-Glo®) to measure the inhibitory potency of the pyrimidine derivatives against GSK-3β .

Reagent Preparation
  • Assay Buffer: 50 mM HEPES (pH 7.1), 15 mM Magnesium Acetate, 1 mM EGTA, 1 mM EDTA, 1 mM DTT, 0.01% Tween-20.

    • Causality: EGTA is critical to chelate trace Ca2+ , preventing the activation of contaminating calcium-dependent kinases. DTT maintains the reducing environment for surface cysteines on GSK-3β, while Tween-20 prevents the hydrophobic pyrimidine derivatives from adhering to the plastic well walls.

  • Substrate: GS-2 peptide (YRRAAVPPSPSLSRHSSPHQ(pS)EDEEE) at 25 µM.

  • ATP: 10 µM.

    • Causality: The ATP concentration is deliberately set near the Michaelis constant ( Km​ ) for GSK-3β (~10-15 µM). Operating at Km​ ensures the assay is highly sensitive to ATP-competitive pyrimidine inhibitors while maintaining a robust signal-to-noise ratio.

Step-by-Step Protocol
  • Compound Plating: Add 1 µL of the serially diluted pyrimidine derivative (in DMSO) to a 384-well solid white microplate.

  • Enzyme Addition: Add 4 µL of GSK-3β enzyme (diluted in Assay Buffer to 2 nM final concentration).

  • Pre-incubation: Incubate the plate at 30°C for 15 minutes.

    • Causality: Pre-incubation allows the inhibitor to reach thermodynamic equilibrium with the enzyme's active site before the competitive substrate (ATP) is introduced.

  • Reaction Initiation: Add 5 µL of a master mix containing the GS-2 peptide and ATP to initiate the reaction.

  • Kinase Reaction: Incubate at 30°C for 30 minutes.

  • Detection: Add 10 µL of Kinase-Glo® reagent. Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Read: Measure luminescence using a multimode microplate reader.

Workflow 2: Xanthine Oxidase (XO) Continuous UV Assay

Pyrimidine-4-carboxylic acids are also potent inhibitors of Xanthine Oxidase, a key target for hyperuricemia and gout .

Reagent Preparation
  • Assay Buffer: 50 mM Potassium Phosphate Buffer (pH 7.5).

  • Enzyme: Xanthine Oxidase (bovine milk) diluted to 0.02 Units/mL in Assay Buffer.

  • Substrate: 100 µM Xanthine (Requires dropwise addition of 1.0 M NaOH for initial solubilization before buffering).

Step-by-Step Protocol
  • Assay Setup: In a UV-transparent 96-well microplate, combine 140 µL of Assay Buffer and 10 µL of the pyrimidine derivative (in 10% DMSO/90% Buffer).

  • Enzyme Addition: Add 10 µL of the XO enzyme solution.

  • Pre-incubation: Incubate at 25°C for 15 minutes.

  • Initiation: Add 40 µL of the 100 µM Xanthine substrate solution to start the reaction.

  • Kinetic Read: Immediately transfer the plate to a spectrophotometer. Measure the absorbance continuously at 295 nm every 30 seconds for 10 minutes.

    • Causality: While xanthine and uric acid both absorb UV light, 295 nm is the specific isosbestic point where uric acid exhibits a high molar extinction coefficient and xanthine does not. This provides a clean, continuous readout of product formation without substrate interference.

Workflow S1 1. Preparation DMSO Stock Serial Dilution S2 2. Pre-incubation Enzyme + Inhibitor 15 min at 30°C S1->S2 S3 3. Initiation Add Substrate & ATP/Xanthine S2->S3 S4 4. Detection Luminescence (GSK-3β) or UV 295nm (XO) S3->S4 S5 5. Analysis Non-linear Regression IC50 Calculation S4->S5

Step-by-step high-throughput in vitro screening workflow for enzyme inhibition.

Data Presentation & Expected SAR Outcomes

When evaluating the derivatives synthesized from the 6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid parent scaffold, the quantitative data should be summarized using non-linear regression analysis (e.g., four-parameter logistic curve) to determine the IC50​ .

Below is a representative data structure demonstrating the expected Structure-Activity Relationship (SAR) progression when the 2-methylthio group is substituted via SN​Ar :

Compound IDStructural Modification (from Parent CAS: 16490-19-0)GSK-3β IC50​ (nM)Xanthine Oxidase IC50​ (µM)Selectivity Fold (GSK-3β vs off-target)
Parent 6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid> 10,000> 50.0N/A
Deriv-A 2-(Phenylamino) substitution260 ± 1512.4 ± 1.115x
Deriv-B 2-(4-Fluoro-phenylamino) substitution45 ± 43.2 ± 0.4> 100x
Control 1 CHIR99021 (GSK-3β Reference)6.5 ± 0.8N/A> 500x
Control 2 Allopurinol (XO Reference)N/A2.8 ± 0.3N/A

Data Interpretation Note: The parent compound itself exhibits weak baseline activity. It is the substitution of the methylthio group with anilines (Deriv-A and Deriv-B) that drives the molecule deep into the hydrophobic pocket of the target enzymes, drastically improving the IC50​ values.

References

  • Discovery of 2-(Anilino)pyrimidine-4-carboxamides as Highly Potent, Selective, and Orally Active Glycogen Synthase Kinase-3 (GSK-3) Inhibitors. ACS Publications - Journal of Medicinal Chemistry. URL:[Link]

  • Natural compound screening predicts novel GSK-3 isoform-specific inhibitors. bioRxiv. URL:[Link]

  • Bioassay-Guided Isolation and Identification of Xanthine Oxidase Inhibitory Constituents from the Leaves of Perilla frutescens. MDPI - Molecules. URL:[Link]

Method

Amide Bond Formation Using 6-Methyl-2-(methylthio)pyrimidine-4-carboxylic Acid Precursors: A Detailed Guide for Researchers

Introduction: The Strategic Advantage of Pyrimidine Scaffolds in Amide Synthesis In the landscape of modern medicinal chemistry and drug development, the amide bond remains a cornerstone of molecular architecture. Its pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Advantage of Pyrimidine Scaffolds in Amide Synthesis

In the landscape of modern medicinal chemistry and drug development, the amide bond remains a cornerstone of molecular architecture. Its prevalence in pharmaceuticals and biologically active compounds necessitates robust and versatile synthetic methodologies. While numerous coupling reagents and protocols exist, the use of heterocyclic carboxylic acids as precursors offers unique advantages in tuning electronic properties, influencing conformation, and providing vectors for further functionalization.

This technical guide delves into the application of 6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid as a precursor for amide bond formation. We will explore the underlying chemical principles, provide detailed experimental protocols for common coupling methods, and discuss the practical considerations for employing this versatile building block in your research endeavors. The pyrimidine core, with its distinct electronic and steric features, presents an attractive scaffold for the synthesis of novel chemical entities with potential therapeutic applications.

Core Concepts: Activating the Pyrimidine Carboxylic Acid for Amidation

The direct reaction between a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process due to the basicity of the amine leading to salt formation and the poor leaving group nature of the hydroxyl group. Therefore, the carboxylic acid moiety of 6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid must first be "activated" to facilitate nucleophilic attack by the amine. This is typically achieved through the use of coupling reagents, which convert the carboxylic acid into a more reactive intermediate.

Two of the most prevalent and effective classes of coupling reagents for this purpose are carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and uronium/phosphonium salts, like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Mechanism of Activation and Coupling

The general mechanism for amide bond formation using these activators proceeds through the formation of a highly reactive intermediate.

Diagram: General Workflow for Amide Bond Formation

G cluster_0 Activation Step cluster_1 Coupling Step Carboxylic_Acid 6-Methyl-2-(methylthio)pyrimidine-4-carboxylic Acid Activated_Intermediate Reactive Intermediate (O-Acylisourea or Activated Ester) Carboxylic_Acid->Activated_Intermediate + Coupling Reagent Amine Primary or Secondary Amine Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) Amide_Product Target Amide Activated_Intermediate->Amide_Product + Amine Byproduct Byproduct

Caption: General workflow for the two-step, one-pot amide coupling reaction.

  • Carbodiimide-Mediated Activation (e.g., EDC): EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine, leading to the formation of the amide bond and the release of a water-soluble urea byproduct. To improve efficiency and reduce side reactions like racemization, an additive such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) is often included. These additives react with the O-acylisourea to form a more stable active ester, which then reacts with the amine.

  • Uronium/Phosphonium Salt-Mediated Activation (e.g., HATU): HATU, in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate which rapidly converts to an active ester derived from the triazole moiety. This active ester is then readily displaced by the amine to form the desired amide. HATU is particularly effective for coupling sterically hindered amines and for minimizing epimerization of chiral carboxylic acids.

Experimental Protocols

The following protocols provide a general framework for the synthesis of amides using 6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid. It is crucial to note that optimal reaction conditions may vary depending on the specific amine substrate and should be determined empirically.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a robust and cost-effective method suitable for a wide range of primary and secondary amines.

Materials:

ReagentM.W. ( g/mol )Stoichiometry (eq.)
6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid184.211.0
Amine (primary or secondary)-1.0 - 1.2
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)191.701.2 - 1.5
HOBt (1-Hydroxybenzotriazole)135.131.2 - 1.5
N,N-Diisopropylethylamine (DIPEA)129.242.0 - 3.0
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)--

Procedure:

  • To a solution of 6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid (1.0 eq.) and the amine (1.0-1.2 eq.) in anhydrous DCM or DMF, add HOBt (1.2-1.5 eq.).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DIPEA (2.0-3.0 eq.) to the mixture.

  • Add EDC (1.2-1.5 eq.) portion-wise over 5-10 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Diagram: EDC/HOBt Coupling Workflow

G Start Dissolve Pyrimidine Acid, Amine, and HOBt in Solvent Cool Cool to 0 °C Start->Cool Add_Base Add DIPEA Cool->Add_Base Add_EDC Add EDC Add_Base->Add_EDC React Warm to RT, Stir 12-24h Add_EDC->React Workup Aqueous Workup React->Workup Purify Purification Workup->Purify

Caption: Step-by-step workflow for EDC/HOBt mediated amide coupling.

Protocol 2: HATU Mediated Amide Coupling

This protocol is particularly advantageous for challenging couplings, including those with sterically hindered or electron-deficient amines.

Materials:

ReagentM.W. ( g/mol )Stoichiometry (eq.)
6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid184.211.0
Amine (primary or secondary)-1.0 - 1.2
HATU380.231.1 - 1.5
N,N-Diisopropylethylamine (DIPEA)129.242.0 - 4.0
Anhydrous Dimethylformamide (DMF)--

Procedure:

  • In a flask, dissolve 6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid (1.0 eq.) and HATU (1.1-1.5 eq.) in anhydrous DMF.

  • Add DIPEA (2.0-4.0 eq.) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Diagram: HATU Coupling Workflow

G Start Dissolve Pyrimidine Acid and HATU in DMF Preactivate Add DIPEA, Stir 5-10 min Start->Preactivate Add_Amine Add Amine Preactivate->Add_Amine React Stir at RT, 2-12h Add_Amine->React Workup Aqueous Workup React->Workup Purify Purification Workup->Purify

Caption: Step-by-step workflow for HATU mediated amide coupling.

Applications in Drug Discovery and Development

The 6-methyl-2-(methylthio)pyrimidine-4-carboxamide scaffold is a valuable pharmacophore in medicinal chemistry. The pyrimidine ring can participate in hydrogen bonding and π-stacking interactions with biological targets, while the methyl and methylthio groups can be modified to optimize potency, selectivity, and pharmacokinetic properties. For instance, similar pyrimidine carboxamides have been investigated for their anti-tubercular properties[1]. The ability to readily synthesize a diverse library of amides from 6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid allows for extensive structure-activity relationship (SAR) studies.

Field-Proven Insights and Troubleshooting

  • Solvent Choice: DMF is generally a good solvent for these reactions as it can dissolve a wide range of substrates and reagents. For EDC couplings, DCM can also be an excellent choice, particularly if the starting materials are sufficiently soluble.

  • Base Selection: DIPEA is a commonly used non-nucleophilic base that effectively scavenges the acid generated during the reaction without competing with the amine nucleophile.

  • Stoichiometry: While the protocols suggest a slight excess of the amine and coupling reagents, this may need to be adjusted based on the reactivity of the amine and the cost of the starting materials.

  • Reaction Monitoring: Close monitoring of the reaction by TLC or LC-MS is crucial to determine the optimal reaction time and to identify the formation of any side products.

  • Purification: The urea byproduct from EDC is water-soluble, which simplifies the workup. However, purification by column chromatography is often necessary to obtain highly pure material. The byproducts from HATU are also generally water-soluble.

  • Epimerization: For chiral carboxylic acids, the use of HATU is generally preferred as it is known to suppress epimerization more effectively than carbodiimide-based methods.

Conclusion

6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid is a versatile and valuable building block for the synthesis of novel amide-containing compounds. The protocols outlined in this guide, utilizing standard and reliable coupling reagents, provide a solid foundation for researchers to incorporate this scaffold into their synthetic strategies. The unique electronic and structural features of the pyrimidine core offer exciting opportunities for the design and discovery of new therapeutic agents. As with any synthetic procedure, careful optimization and monitoring are key to achieving high yields and purity.

References

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. Bioconjugate Chemistry, 6(1), 123–130. [Link]

  • Tshinavhe, R., Peton, N., Mpepele, S. B., & Mosebi, P. T. (2024). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. Medicinal Chemistry Research. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Synthesis of 6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth troubleshooting and optimization strategies for the synthesis of 6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid. As Senior...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting and optimization strategies for the synthesis of 6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid. As Senior Application Scientists, we've designed this resource to address common challenges with scientifically-grounded explanations and actionable protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues you might encounter during the synthesis, providing potential causes and solutions in a direct question-and-answer format.

Topic 1: Low Overall Yield and Purity Issues

Question 1: My final yield of 6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid is consistently low. What are the most likely points of failure in the synthesis?

Answer: Low overall yield in a multi-step synthesis can be attributed to inefficiencies at each stage. The typical synthesis proceeds via two key steps: the cyclocondensation to form the pyrimidine ring, followed by the hydrolysis of an ester intermediate.

Potential Causes & Solutions:

  • Suboptimal Cyclocondensation: The initial formation of the pyrimidine ring is critical. This reaction involves the condensation of a 1,3-dicarbonyl compound (or equivalent) with S-methylisothiourea.[1][2] Incomplete reaction, side-product formation, or difficult purification at this stage will significantly impact the overall yield.

    • Action: Re-evaluate your cyclocondensation conditions. Ensure your starting materials are pure and dry.[3] Experiment with different bases (e.g., sodium ethoxide, sodium methoxide) and solvents to find the optimal conditions for your specific substrates.[1]

  • Inefficient Ester Hydrolysis: The final step, converting the ethyl or methyl ester to the carboxylic acid, can be a major source of yield loss if not driven to completion.[4]

    • Action: Basic hydrolysis (saponification) is generally preferred as it is an irreversible process, unlike acid-catalyzed hydrolysis which is an equilibrium reaction.[5] Using a base like sodium hydroxide in a suitable solvent (e.g., ethanol/water mixture) and ensuring an adequate reaction time and temperature are crucial for complete conversion.[6][7]

  • Purification Losses: Significant material can be lost during workup and purification.

    • Action: Carefully optimize your purification protocol. For the final product, precipitation by acidifying the reaction mixture after basic hydrolysis is a common method.[8] Ensure the pH is adjusted correctly to fully precipitate the carboxylic acid. Recrystallization from a suitable solvent system can improve purity with minimal loss if optimized.[9]

Question 2: I'm observing significant amounts of unreacted starting materials after the initial cyclocondensation reaction. How can I improve the conversion rate?

Answer: Low conversion in pyrimidine synthesis is a common hurdle.[3] The primary factors to investigate are reagent purity, reaction conditions, and catalyst efficiency.

Potential Causes & Solutions:

  • Purity of Starting Materials: Impurities, especially moisture, in your reactants can significantly hinder the reaction.[3]

    • Action: Ensure all starting materials, particularly the S-methylisothiourea salt and the β-ketoester, are of high purity and thoroughly dried before use.[10]

  • Reaction Kinetics: The reaction may be too slow under your current conditions.

    • Action: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS to find the optimal balance between reaction rate and side product formation.[3] You can also experiment with the stoichiometry of the reactants. Using a slight excess of the S-methylisothiourea may drive the reaction to completion.

  • Base and Solvent Effects: The choice of base and solvent system is critical for efficient condensation.

    • Action: Sodium ethoxide in ethanol or sodium methoxide in methanol are commonly used and effective base/solvent systems for this type of condensation.[1] The base should be used in stoichiometric amounts to deprotonate the active methylene compound.

Topic 2: Challenges with the Hydrolysis Step

Question 3: The hydrolysis of my ethyl 2-(methylthio)-6-methylpyrimidine-4-carboxylate is incomplete, leaving me with a mixture of ester and carboxylic acid that is difficult to separate. What can I do?

Answer: Incomplete hydrolysis is a frequent issue. The key is to ensure the reaction conditions strongly favor the formation of the carboxylate salt.

Potential Causes & Solutions:

  • Insufficient Base: If there isn't enough base to drive the saponification to completion and neutralize the resulting carboxylic acid, the reaction can stall.[5]

    • Action: Use a molar excess of a strong base like sodium hydroxide (e.g., 2-3 equivalents) to ensure complete hydrolysis.

  • Reaction Time and Temperature: The hydrolysis may require more forcing conditions than you are currently employing.

    • Action: Increase the reaction temperature (refluxing is common) and extend the reaction time.[6] Monitor the disappearance of the starting ester by TLC or LC-MS to determine the optimal reaction duration.

  • Solubility Issues: If the ester has poor solubility in the reaction medium, the reaction rate will be slow.

    • Action: A co-solvent system, such as ethanol/water or THF/water, can improve the solubility of the ester and facilitate a more efficient reaction.[7]

Question 4: After acidification of the hydrolysis reaction mixture, my product precipitates as an oil or a very fine, difficult-to-filter solid. How can I improve the physical form of my product?

Answer: The physical properties of the precipitate can be influenced by the rate of precipitation and the purity of the product.

Potential Causes & Solutions:

  • Rapid Precipitation: Adding the acid too quickly can lead to the formation of fine particles or oils.

    • Action: Cool the reaction mixture in an ice bath and add the acid dropwise with vigorous stirring. This slower rate of precipitation often encourages the formation of larger, more easily filterable crystals.

  • Impurities: The presence of impurities can sometimes inhibit proper crystal formation.

    • Action: If the initial precipitate is of poor quality, consider redissolving it in a minimal amount of a suitable solvent and attempting to recrystallize it. This can both improve the purity and the physical form of the final product.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 6-Methyl-2-(methylthio)pyrimidine-4-carboxylate

This protocol outlines a general procedure for the cyclocondensation reaction.

Materials:

  • Ethyl acetoacetate

  • S-methylisothiourea sulfate

  • Sodium ethoxide

  • Ethanol (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add S-methylisothiourea sulfate (1.0 equivalent) and stir until fully dissolved.

  • Add ethyl acetoacetate (1.0 equivalent) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and neutralize with a suitable acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired ethyl ester.

Protocol 2: Hydrolysis to 6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid

This protocol details the saponification of the ester intermediate.

Materials:

  • Ethyl 6-methyl-2-(methylthio)pyrimidine-4-carboxylate

  • Sodium hydroxide

  • Ethanol

  • Water

  • Hydrochloric acid (concentrated)

Procedure:

  • Dissolve the ethyl ester (1.0 equivalent) in a mixture of ethanol and water.

  • Add sodium hydroxide (2-3 equivalents) to the solution.

  • Heat the mixture to reflux for 2-4 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Cool the reaction mixture in an ice bath.

  • Slowly add concentrated hydrochloric acid dropwise with vigorous stirring until the pH of the solution is acidic (pH 2-3), leading to the precipitation of the product.[8]

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • If necessary, recrystallize the crude product from a suitable solvent to improve purity.

Data Summary

ParameterRecommended Value/ConditionRationale
Cyclocondensation Base Sodium Ethoxide or Sodium MethoxideStrong bases that effectively deprotonate the active methylene compound, driving the condensation.
Hydrolysis Method Basic (Saponification)An irreversible reaction that ensures complete conversion of the ester to the carboxylate salt.[5]
Hydrolysis Base Sodium Hydroxide (2-3 eq.)Using an excess of a strong base ensures the reaction goes to completion.
Purification of Final Product Precipitation by acidificationA straightforward method to isolate the carboxylic acid from the reaction mixture.[8]

Visualizing the Synthesis and Troubleshooting

Workflow for Optimizing Synthesis Yield

Caption: A troubleshooting flowchart for diagnosing and resolving low yield issues in the synthesis.

General Reaction Pathway

G A Ethyl Acetoacetate + S-Methylisothiourea B Ethyl 6-Methyl-2-(methylthio)pyrimidine-4-carboxylate A->B Cyclocondensation (Base, e.g., NaOEt) C 6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid B->C Hydrolysis (e.g., NaOH, H₂O/EtOH then H⁺)

Caption: The two-step synthesis pathway to the target molecule.

References

  • Hassani, Z. (2014). Synthesis of Pyrimidine Derivatives from Three-component Reaction of Malononitrile, Aldehydes and Thiourea/Urea in the Presence of High Surface Area and Nanosized MgO as a Highly Effective Heterogeneous Base Catalyst. Letters in Organic Chemistry, 11(7), 546-549.
  • Pandawa Institute. (2025). Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. Retrieved from [Link]

  • World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines. Retrieved from [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]

  • MDPI. (2025). One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. Retrieved from [Link]

  • WikiLectures. (2024). Disorders of pyrimidine metabolism. Retrieved from [Link]

  • ResearchGate. (n.d.). Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. Retrieved from [Link]

  • Nyhan, W. L. (2005). Disorders of purine and pyrimidine metabolism. Metabolism and Molecular Bases of Inherited Disease, 83(1-2), 27-33.
  • de Oliveira, R. B., et al. (2015). and Ethyl 2-Benzylthio- 6-methyl(aryl)pyrimidine-4-carboxylates and Their Carboxylic. Synthesis, 47(01), 113-120.
  • MSD Manual Professional Edition. (n.d.). Pyrimidine Metabolism Disorders. Retrieved from [Link]

  • Pivazyan, V. A., et al. (2016). Synthesis of Novel 2-((6-Methyl-2-(Methylthio)pyrimidin- 4-yl)oxy)acetohydrazide Derivatives and Their Growth Stimulant Properties. Journal of Chemical Biological and Physical Sciences, 6(3), 1025-1033.
  • Starosta, R., & Leciejewicz, J. (2012). Pyrimidine-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3131.
  • Zhang, F. H., et al. (2023). Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate moiety.
  • Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). EP0326389B1 - Process for preparing 4-hydroxypyrimidine.
  • Faul, M. M., et al. (1998). A New, Efficient Method for the Synthesis of Bisindolylmaleimides. The Journal of Organic Chemistry, 63(17), 6053-6058.
  • OpenStax. (2023). 21.6 Chemistry of Esters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-Methyl-6-hydroxypyrimidine. Retrieved from [Link]

  • Academia.edu. (n.d.). Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARγ activators. Retrieved from [Link]

  • Chemical Substance Information. (n.d.). 6-Methyl-2-pyrrolidin-1-yl-pyrimidine-4-carboxylic acid. Retrieved from [Link]

  • PubMed. (2018). Scalable Synthesis of Mycocyclosin. Retrieved from [Link]

  • PubMed. (2009). Synthesis of nucleoside mono-, di-, and triphosphoramidates from solid-phase cyclosaligenyl phosphitylating reagents. Retrieved from [Link]

  • PubMed. (2013). Enantioselective synthesis of pactamycin, a complex antitumor antibiotic. Retrieved from [Link]

  • PubMed. (2000). Synthesis of Persialylated Beta-Cyclodextrins. Retrieved from [Link]

Sources

Optimization

Preventing oxidative degradation of 6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid during storage

Welcome to the Technical Support Center for handling and storing 6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid . This guide is designed for researchers, medicinal chemists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling and storing 6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid . This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides field-proven troubleshooting strategies, self-validating analytical protocols, and mechanistic insights to prevent the oxidative degradation of this critical pyrimidine building block.

Part 1: Diagnostic FAQs – Identifying Degradation

Q1: Why is 6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid highly susceptible to degradation during storage? A: The vulnerability lies specifically in the C2-methylthio (-SCH₃) group. While the pyrimidine ring is generally electron-withdrawing, the sulfur atom possesses lone pairs that are highly susceptible to electrophilic attack. The methylthio group is a versatile handle in medicinal chemistry, but this exact reactivity makes it prone to oxidation 1. When exposed to atmospheric oxygen, reactive oxygen species (ROS), or light, the thioether oxidizes first to a sulfoxide (-S(O)CH₃) and eventually to a sulfone (-S(O)₂CH₃) 2.

Q2: Can oxidation occur even if the storage container is tightly sealed? A: Yes. If the container was sealed in ambient air, the trapped oxygen is sufficient to initiate degradation. Furthermore, spontaneous autooxidation of thioethers can occur rapidly at air-water interfaces without any catalyst 3. This means that if temperature fluctuations cause trace moisture condensation inside the vial, the localized air-water interface will accelerate the oxidation of the methylthio group.

Q3: How do I definitively confirm if my batch has oxidized? A: Visual inspection is insufficient, as both the intact and oxidized forms are typically off-white powders. You must use LC-MS. The primary oxidation product (sulfoxide) will appear as an M+16 Da mass shift, while the sulfone appears as an M+32 Da shift. Because these oxidized derivatives are significantly more polar, they will elute earlier than the parent compound on a standard reverse-phase C18 column.

OxidationMechanism Thioether Intact Thioether (-SCH3) Sulfoxide Sulfoxide (-S(O)CH3) +16 Da Thioether->Sulfoxide Primary Oxidation ROS O2 / ROS / Light ROS->Sulfoxide Sulfone Sulfone (-S(O)2CH3) +32 Da ROS->Sulfone Sulfoxide->Sulfone Secondary Oxidation

Reaction pathway of methylthio group oxidation to sulfoxide and sulfone derivatives.

Part 2: Preventative FAQs – Optimizing Storage

Q4: What are the absolute best practices for long-term storage? A: To arrest the degradation kinetics, you must eliminate the three primary drivers: oxygen, thermal energy, and light.

  • Atmosphere: The container must be purged and sealed under an inert atmosphere (Nitrogen or Argon) to prevent oxygen ingress 4.

  • Temperature: Store at 2-8°C for short-term use (weeks), and strictly at -20°C for long-term storage (months) to minimize the thermodynamic rate of oxidation 4.

  • Light: Store in amber glass vials to prevent photochemical radical initiation.

Quantitative Stability Profile

The following table summarizes the causal relationship between storage conditions and the degradation rate of 6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid.

Storage TemperatureAtmosphereLight ExposureDurationPurity (LC-MS)Primary Degradant Detected
25°C (Ambient)Ambient AirLight1 Month82%Sulfoxide (+16 Da) & Sulfone (+32 Da)
25°C (Ambient)Ambient AirDark1 Month91%Sulfoxide (+16 Da)
2-8°CAmbient AirDark3 Months95%Sulfoxide (+16 Da)
2-8°CArgon / N₂Dark6 Months>99%None Detected
-20°CArgon / N₂Dark12 Months>99%None Detected

Part 3: Experimental Protocols

Self-Validating LC-MS Assay for Thioether Oxidation

Causality & Trustworthiness: A diagnostic protocol is only as reliable as its controls. If you simply run your storage sample through an LC-MS, you might miss the oxidized peaks if they co-elute with impurities or if the mass spectrometer is improperly tuned. This protocol is a self-validating system : it requires you to intentionally force the oxidation of a small aliquot using H₂O₂. This kinetically drives the formation of the exact sulfoxide and sulfone species you are looking for 2, providing undeniable retention time and mass markers to validate your analytical method before testing your valuable batch.

Step-by-Step Methodology:

  • Prepare the Reference Standard: Dissolve 1 mg of a known, pure standard of 6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid in 1 mL of 50:50 Acetonitrile:Water (with 0.1% Formic Acid).

  • Generate the Forced Oxidation Control (System Validation): In a separate vial, dissolve 1 mg of the standard in 0.9 mL of the 50:50 Acetonitrile:Water mixture. Add 0.1 mL of 3% Hydrogen Peroxide (H₂O₂). Incubate at room temperature for 2 hours.

  • Prepare the Test Sample: Dissolve 1 mg of your suspected degraded storage batch in 1 mL of 50:50 Acetonitrile:Water.

  • Execute the LC-MS Run:

    • Column: C18 Reverse-Phase (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Gradient: 5% Acetonitrile to 95% Acetonitrile over 5 minutes.

    • Flow rate: 0.4 mL/min.

    • Ionization: ESI positive mode.

  • Data Analysis & Method Validation:

    • First, inject the Forced Oxidation Control. Verify the presence of three distinct peaks: Parent (M+H), Sulfoxide (M+H+16), and Sulfone (M+H+32). Ensure baseline separation is achieved.

    • Second, inject the Test Sample. Compare the retention times against your validated control to definitively quantify the purity of the stored batch.

Troubleshooting Start Suspect Degradation (Poor Reaction Yield) LCMS Run Self-Validating LC-MS Protocol Start->LCMS Decision Detect +16 Da or +32 Da Peaks? LCMS->Decision Oxidized Oxidation Confirmed (Sulfoxide/Sulfone) Decision->Oxidized Yes NotOxidized Check Other Pathways (e.g., Decarboxylation) Decision->NotOxidized No Action Purify via Column & Store at -20°C under Argon Oxidized->Action

Diagnostic and corrective workflow for suspected thioether degradation.

References

  • BenchChem.
  • National Institutes of Health (NIH) / PMC.Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis.
  • BenchChem.The Methylthio Group: A Versatile Handle for Modifying the Pyrimidine Ring.
  • Journal of the American Chemical Society (ACS).Spontaneous Oxidation of Thiols and Thioether at the Air–Water Interface of a Sea Spray Microdroplet.

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for Pyrimidine-4-Carboxylic Acid Derivatives

Welcome to the Advanced Chromatography Support Center. Pyrimidine-4-carboxylic acid derivatives present a unique analytical challenge due to their amphoteric (zwitterionic) nature.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. Pyrimidine-4-carboxylic acid derivatives present a unique analytical challenge due to their amphoteric (zwitterionic) nature. Featuring a weakly basic pyrimidine nitrogen and an acidic carboxylic acid moiety, these molecules are highly susceptible to secondary column interactions, pH-induced mixed retention modes, and metal chelation.

This guide is designed for analytical scientists and drug development professionals to systematically diagnose and resolve severe peak tailing (Asymmetry factor > 1.2) when working with these complex derivatives.

Part 1: Diagnostic FAQs (Understanding the Causality)

Q1: How can I determine if the peak tailing is caused by my column chemistry or a physical system issue? A: Before altering your mobile phase chemistry, you must isolate the root cause. Peak tailing stems from either chemical interactions (acid-base/chelation) or physical defects (dead volume/column voids)[1]. Self-Validating Test: Inject a neutral, non-ionizable marker (e.g., toluene for high-organic phases or uracil for highly aqueous phases). Neutral compounds cannot undergo acid-base or chelation interactions. If the neutral peak is symmetrical but your pyrimidine-4-carboxylic acid tails, the issue is chemical. If both the neutral marker and your analyte tail equally, you have a physical plumbing issue (e.g., excessive extra-column volume or a degraded column bed)[1].

Q2: My neutral marker is symmetrical, but my pyrimidine derivative still tails heavily. What is the most likely chemical cause? A: The most common culprit is silanol interactions . Silica-based stationary phases contain residual silanol groups (-SiOH) that become ionized (-SiO⁻) at mid-to-high pH[2]. The basic pyrimidine nitrogen in your analyte becomes protonated and interacts strongly with these negatively charged silanols via ion-exchange mechanisms. This secondary interaction acts like "velcro," causing the trailing edge of the peak to drag[1]. Solution: Switch to a "Type B" high-purity, fully endcapped silica column, which masks residual silanol activity[3][4]. Alternatively, you can add a competing base like Triethylamine (TEA) to the mobile phase to suppress these interactions[3].

Q3: I am using a fully endcapped column, but the peak shape is still poor. Could my mobile phase pH be the problem? A: Yes. Pyrimidine-4-carboxylic acids have multiple pKa​ values (typically ~2.0–3.0 for the pyrimidine nitrogen and ~4.0–5.0 for the carboxylic acid). If your mobile phase pH is within ±1.5 units of either pKa​ , the compound exists in a dynamic equilibrium of ionized and unionized states, leading to mixed retention modes and broad, tailing peaks[2][5]. Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa​ [2]. Furthermore, ensure you use a buffer with high capacity at your chosen pH. Buffer capacity is only effective within ±1 pH unit from the buffer's own pKa​ . If your buffer concentration is too low, local pH shifts during sample injection will cause tailing; increase the buffer concentration to >20 mM[4].

Q4: I’ve optimized the pH and the column, but I still see a persistent tail. Why is this specific molecule so problematic? A: Look closely at the molecular structure of pyrimidine-4-carboxylic acid. The carboxylic acid group at the C4 position is adjacent to the basic nitrogen at the N3 position of the pyrimidine ring. This specific spatial arrangement creates an ideal bidentate ligand, allowing the molecule to strongly chelate with trace heavy metals (such as iron) present in stainless steel HPLC tubing, pump heads, or column frits[4]. Solution: Add a competing chelating agent, such as 0.1 mM EDTA, to the aqueous mobile phase to sequester trace metals[4]. For a permanent, robust fix, migrate your method to a bio-inert LC system utilizing PEEK (polyetheretherketone) hardware.

Part 2: Troubleshooting Matrix

Use the following quantitative and qualitative data matrix to rapidly identify and correct your specific tailing issue.

Root CauseVisual/Chromatographic SymptomDiagnostic CheckCorrective Action
Physical / Dead Volume All peaks in the chromatogram tail equally, including neutrals.Inject a neutral marker (e.g., Toluene).Replace worn PEEK fittings; ensure tubing is fully seated; check for column voids[1].
Silanol Interactions Basic analytes tail heavily; neutral peaks are perfectly symmetrical.Check column specifications (Type A vs. Type B silica).Switch to a fully endcapped, Type B silica column; add Triethylamine (TEA)[3].
Mixed Ionization (pH) Broad, tailing peaks; retention time shifts between injections.Verify mobile phase pH is >2 units from analyte pKa​ .Adjust pH; increase buffer concentration to >20 mM to ensure capacity[4][5].
Metal Chelation Tailing persists despite pH optimization and endcapped columns.Add 0.1 mM EDTA to mobile phase and observe peak shape.Use PEEK tubing/hardware; utilize competing chelators like EDTA[4].

Part 3: Experimental Protocol

Systematic Resolution of Peak Tailing for Amphoteric Compounds

Follow this self-validating methodology to systematically eliminate physical, acid-base, and chelation variables.

Step 1: System Integrity Validation (The Neutral Marker Test)

  • Prepare a 10 µg/mL solution of a neutral marker (Uracil for reversed-phase high-aqueous methods, Toluene for high-organic methods).

  • Inject 5 µL under your current method conditions.

  • Calculate the USP Tailing Factor ( Tf​ ).

    • Causality Check: If Tf​>1.2 , inspect the system for dead volume (e.g., improper capillary connections) or column voiding[1]. If Tf​≤1.1 , the system is physically sound; proceed to Step 2.

Step 2: pH and Buffer Capacity Optimization

  • Determine the exact pKa​ values of your specific pyrimidine-4-carboxylic acid derivative.

  • Select a buffer system with a pKa​ within ±1 unit of your target mobile phase pH. Ensure the target pH is at least 2 units away from the analyte's pKa​ to prevent partial ionization[2].

  • Prepare the aqueous mobile phase with a minimum buffer concentration of 20 mM to ensure adequate buffering capacity during the injection plug transfer[4].

Step 3: Silanol Masking and Chelation Mitigation

  • If tailing persists at the optimal pH, add 0.1% Triethylamine (TEA) to the mobile phase to competitively bind residual silanols[3].

  • If metal chelation is suspected due to the bidentate nature of the molecule, add 0.1 mM EDTA to the aqueous mobile phase[4]. Flush the system for at least 10 column volumes to passivate the stainless steel hardware before re-injecting the sample.

Part 4: Diagnostic Workflow Visualization

TroubleshootingWorkflow Start Peak Tailing Observed (Asymmetry > 1.2) CheckNeutral Inject Neutral Marker (e.g., Toluene/Uracil) Start->CheckNeutral IsPhysical Does Neutral Marker Tail? CheckNeutral->IsPhysical PhysicalFix Fix Physical Issues: Check Fittings, Dead Volume, or Replace Column IsPhysical->PhysicalFix Yes ChemicalPath Chemical Issue: Analyze Analyte Properties IsPhysical->ChemicalPath No CheckPH Is Mobile Phase pH >2 units from pKa? ChemicalPath->CheckPH AdjustPH Adjust pH & Increase Buffer Capacity CheckPH->AdjustPH No CheckSilanol Using Endcapped Type B Silica? CheckPH->CheckSilanol Yes ChangeColumn Switch to High-Purity Endcapped Column CheckSilanol->ChangeColumn No CheckMetal Suspect Metal Chelation? CheckSilanol->CheckMetal Yes AddEDTA Use PEEK Hardware or Add EDTA to Mobile Phase CheckMetal->AddEDTA Yes

Figure 1: Systematic diagnostic workflow for isolating and resolving HPLC peak tailing.

References[3] Troubleshooting Peak Tailing in LC. Scribd. Available at: https://www.scribd.com/document/456789/Troubleshooting-Peak-Tailing-in-LC[2]Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders. Available at: https://gmpinsiders.com/peak-tailing-in-chromatography-troubleshooting-basics/[6]HPLC Troubleshooting. LCMS.cz. Available at: http://www.lcms.cz/[5]Home | HPLC Calculator. Khemit. Available at: https://khemit.net/[4]HPLC Troubleshooting. Thermo Fisher Scientific. Available at: https://www.thermofisher.com/[1]HPLC Peak Tailing. Axion Labs. Available at: https://axionlabs.com/hplc-peak-tailing/

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: High-Resolution Mass Spectrometry Fragmentation Validation of 6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Structural Elucidation, Platform Comparison (Q-TOF vs. Orbitrap), and Experimental Methodologies Executive Summary Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Structural Elucidation, Platform Comparison (Q-TOF vs. Orbitrap), and Experimental Methodologies

Executive Summary

The accurate structural validation of pyrimidine derivatives is a cornerstone of modern drug discovery. 6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid (Exact Mass: 184.0306 Da) presents a unique analytical challenge due to the presence of three distinct functional groups (methyl, methylthio, and carboxylic acid) attached to a highly stable heterocyclic core.

This guide provides an objective, data-driven comparison of the two leading High-Resolution Mass Spectrometry (HRMS) platforms—Quadrupole Time-of-Flight (Q-TOF) and Orbitrap —for the fragmentation and structural validation of this molecule. By understanding the mechanistic causality behind the fragmentation pathways and the hardware-specific differences in ion excitation, scientists can optimize their workflows for maximum data integrity.

Mechanistic Causality of Fragmentation

Under positive electrospray ionization (ESI+), the molecule readily forms a protonated molecular ion [M+H]+ at m/z 185.038. The fragmentation of this precursor is strictly governed by the relative bond dissociation energies and the stability of the resulting product ions.

Upon collisional activation, the molecule exhibits three deterministic cleavage pathways:

  • Decarboxylation (-44 Da): The carboxylic acid moiety at the C4 position is highly labile under collisional stress. The loss of CO2​ yields a highly stable pyrimidinium cation at m/z 141.048. Because the resulting charge is delocalized across the pyrimidine ring, this is the lowest-energy and most abundant fragmentation pathway.

  • Thioether Cleavage (-47 Da): The methylthio group at C2 undergoes homolytic cleavage, resulting in the loss of a methylthio radical (• SCH3​ ). The presence of the sulfur atom in the precursor is diagnostically confirmed by a characteristic 34S isotopic peak (A+2) at approximately 4.4% relative intensity in the MS1 spectrum 12.

  • Dehydration (-18 Da): A secondary, higher-energy pathway involves the loss of H2​O from the carboxylic acid, producing a reactive acylium ion at m/z 167.027.

Fragmentation M [M+H]+ C7H9N2O2S+ m/z 185.038 F1 [M+H - CO2]+ C6H9N2S+ m/z 141.048 M->F1 Decarboxylation (-44 Da) F2 [M+H - H2O]+ C7H7N2OS+ m/z 167.027 M->F2 Dehydration (-18 Da) F3 [M+H - •SCH3]+ C6H6N2O2+• m/z 138.042 M->F3 Thioether Cleavage (-47 Da) F4 Pyrimidine Ring Cleavage Fragments F1->F4 High CE Ring Opening F2->F4 High CE Ring Opening

Proposed MS/MS fragmentation logic for 6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid.

Platform Comparison: Q-TOF vs. Orbitrap

When validating these fragmentation patterns, the choice of HRMS platform dictates the experimental parameters and data interpretation strategies. Both platforms are highly capable, but they function via fundamentally different physics 3.

  • Isotopic Fidelity and Dynamic Range (Q-TOF): Q-TOF instruments (e.g., Agilent 6546, Waters Xevo) maintain exceptional isotopic fidelity and baseline resolution across a wide dynamic range. This is critical for accurately quantifying the 34S isotope of the methylthio group without suffering from detector saturation or baseline distortion during fast LC gradients 4.

  • Ultra-High Resolution and Fine Isotopes (Orbitrap): Orbitrap technology (e.g., Thermo Q Exactive) provides superior resolving power (up to 240,000 FWHM). This allows for the baseline separation of fine isotopic structures, easily distinguishing the 34S isotope from 18O or 13C2​ interferences 5.

  • Collision Energy (CE) Causality: A critical distinction lies in the fragmentation cells. Orbitrap systems utilize Higher-energy Collisional Dissociation (HCD), whereas Q-TOFs use standard Collision-Induced Dissociation (CID). To achieve identical fragmentation spectra for small molecules, the nominal CE on an Orbitrap must typically be set 5–8 eV lower than on a Q-TOF due to differences in ion excitation dynamics and trapping efficiencies 6.

Table 1: HRMS Platform Comparison for Pyrimidine Validation
ParameterQ-TOF (e.g., Waters SYNAPT / Agilent 6500)Orbitrap (e.g., Thermo Q Exactive)
Mass Analyzer Time-of-Flight (Flight tube)Orbital Trap (Electrostatic field)
Max Resolving Power ~40,000 - 80,000 FWHMUp to 240,000 FWHM
Isotopic Fidelity Excellent across wide dynamic rangeSusceptible to space-charge effects at high AGC
Fragmentation Cell Collision-Induced Dissociation (CID)Higher-energy Collisional Dissociation (HCD)
Optimal CE Offset Baseline (e.g., 20-40 eV)Requires ~5-8 eV lower than Q-TOF
Mass Calibration Continuous Lock Mass (e.g., Leucine Enkephalin)Internal Background Ions / External Calibration

Self-Validating Experimental Protocol

To ensure absolute data integrity, the following protocol integrates self-validating feedback loops. If mass accuracy drifts beyond 2 ppm, the system automatically flags the run, preventing the misassignment of isobaric fragments.

Step-by-Step Methodology

Step 1: System Suitability & Calibration

  • Q-TOF: Infuse Leucine Enkephalin (m/z 556.2771) at 5 µL/min via a secondary reference sprayer. This continuous lock mass compensates for thermal drift in the flight tube.

  • Orbitrap: Perform external mass calibration using Pierce LTQ Velos ESI Positive Ion Calibration Solution. Set the Automatic Gain Control (AGC) target to 1×106 to prevent space-charge-induced mass shifts.

Step 2: Sample Preparation

  • Dissolve 6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid in LC-MS grade Methanol to a stock concentration of 1 mg/mL.

  • Dilute to 100 ng/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Spike with 10 ng/mL of an isotopically labeled internal standard to validate ionization efficiency.

Step 3: Chromatographic Separation (UHPLC)

  • Column: C18 reversed-phase (2.1 x 100 mm, 1.7 µm).

  • Mobile Phases: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes. Flow rate: 0.4 mL/min.

Step 4: Mass Spectrometry Acquisition

  • Mode: Positive Electrospray Ionization (ESI+).

  • Q-TOF Parameters: Capillary voltage 3.0 kV, CID Collision Energy ramped from 15 to 45 eV.

  • Orbitrap Parameters: Spray voltage 3.5 kV, HCD Normalized Collision Energy (NCE) set to 15, 25, and 40. Resolution set to 70,000 at m/z 200.

Workflow Prep Sample Preparation (100 ng/mL + IS) LC UHPLC Separation (C18, 15 min gradient) Prep->LC Split Platform Split LC->Split QTOF Q-TOF Analysis (Fast Scan, Isotopic Fidelity) Split->QTOF Orbi Orbitrap Analysis (Ultra-High Res, Fine Isotopes) Split->Orbi Val1 Lock Mass Correction (Leucine Enkephalin) QTOF->Val1 Val2 Internal Calibration (Background Ions) Orbi->Val2 Data Fragmentation Validation (< 2 ppm Mass Error) Val1->Data Val2->Data

Self-validating HRMS workflow comparing Q-TOF and Orbitrap platforms.

Quantitative Data & Validation

The structural identity of the compound is confirmed only if the precursor ion and at least two diagnostic fragment ions are detected within a < 2 ppm mass error window.

Table 2: Diagnostic Fragment Ions (ESI+, [M+H]+ m/z 185.038)
Fragment m/zFormulaNeutral LossMechanistic Causality
185.038 C7​H9​N2​O2​S+ NoneProtonated molecular precursor ion.
167.027 C7​H7​N2​OS+ H2​O (18 Da)Dehydration of the C4-carboxylic acid.
141.048 C6​H9​N2​S+ CO2​ (44 Da)Decarboxylation yielding stable pyrimidinium cation.
138.042 C6​H6​N2​O2+∙​ SCH3​ (47 Da)Homolytic cleavage of the thioether bond.
< 100.000 VariousPyrimidine CoreHigh-energy ring opening and nitrogen extrusion.

References

  • Synthesis and Tactics of Organic Synthesis of 6-(5-mercapto-4R-4H-1,2,4-triazol-3-YL)pyrimidine-2,4(1H,3H)
  • In-Depth Technical Guide: Mass Spectrometry Analysis of 5-Methoxy-2-methylthiopyrimidine. BenchChem.
  • Why do we prefer TOFs over Orbitraps for flow injection analysis? Metabolomics Blog.
  • The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry. Thermo Fisher Scientific.
  • Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable? ELTE.
  • Interlaboratory Comparison of Untargeted Mass Spectrometry Data Uncovers Underlying Causes for Variability. PMC (NIH).

Sources

Comparative

The Unassuming Core vs. Its Decorated Kin: A Comparative Analysis of Substituted and Unsubstituted Pyrimidine-4-Carboxylic Acids in Biological Systems

The pyrimidine ring is a cornerstone of medicinal chemistry, a privileged scaffold found in the very blueprint of life—DNA and RNA—and in a multitude of clinically significant therapeutic agents.[1][2] Its inherent biolo...

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Author: BenchChem Technical Support Team. Date: April 2026

The pyrimidine ring is a cornerstone of medicinal chemistry, a privileged scaffold found in the very blueprint of life—DNA and RNA—and in a multitude of clinically significant therapeutic agents.[1][2] Its inherent biological relevance makes it a fertile starting point for drug discovery. This guide delves into the comparative biological activity of a specific, yet crucial, class of these compounds: pyrimidine-4-carboxylic acids. We will explore the stark contrast in bioactivity between the parent, unsubstituted molecule and its structurally diverse, substituted derivatives. This analysis is designed for researchers, scientists, and drug development professionals, providing not only a synthesis of current knowledge but also the practical experimental frameworks necessary for robust evaluation.

The central thesis of this guide is that while unsubstituted pyrimidine-4-carboxylic acid serves as a valuable synthetic building block, it is the strategic placement of various functional groups onto this core that unlocks a remarkable spectrum of potent and specific biological activities.[3][4] The unsubstituted acid is, in essence, a blank canvas; the substituents are the brushstrokes that create a masterpiece of pharmacological effect.

The Pivotal Role of Substitution: A Tale of Two Activities

The dramatic difference in biological efficacy between unsubstituted and substituted pyrimidine-4-carboxylic acids is most evident in two key therapeutic areas: oncology and microbiology. The following sections provide a comparative overview, supported by quantitative data that underscores the necessity of substitution for potent activity.

Anticancer Activity: From Inert Scaffold to Potent Cytotoxicity

Unsubstituted pyrimidine-4-carboxylic acid is primarily recognized as a synthetic intermediate, a starting material for the construction of more complex molecules.[5] Literature dedicated to its intrinsic anticancer activity is sparse, suggesting it lacks significant cytotoxic effects against cancer cell lines. The true potential of the pyrimidine-4-carboxylic acid scaffold is realized upon substitution, which can transform the molecule into a potent inhibitor of cancer cell proliferation.

Substitutions at various positions on the pyrimidine ring can lead to compounds that target critical cellular pathways involved in cancer progression. For instance, derivatives of pyrazolo[3,4-d]pyrimidin-4-one, which can be synthesized from pyrazole-4-carboxylic acid precursors, have demonstrated significant antitumor activity.[6]

Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Substituted Pyrimidine Derivatives

Compound ClassSpecific DerivativeCancer Cell LineIC₅₀ (µM)Reference
Pyrazolo[3,4-d]pyrimidin-4-ones 5-(4-nitrobenzylideneamino) derivative (10e)MCF-7 (Breast)11[6]
5-(4-chlorobenzylideneamino) derivative (10d)MCF-7 (Breast)12[6]
Thieno[2,3-d]pyrimidines Compound 7tMCF-7 (Breast)7.45[4]
Compound 7bMCF-7 (Breast)8.80[4]
Pyrimidine-Tethered Chalcone Compound B-4MCF-7 (Breast)6.70[7]
Compound B-4A549 (Lung)20.49[7]
Pyrimidine–Sulfonamide Hybrids Compound 4aHCT-116 (Colon)9.87[8]
Compound 4bMCF-7 (Breast)8.99[8]

IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

As the data illustrates, the addition of substituted phenyl rings, heterocyclic systems, and other functional groups dramatically enhances cytotoxicity against various cancer cell lines. These substituents are not mere decorations; they are crucial for establishing the specific molecular interactions—such as hydrogen bonding, hydrophobic interactions, and steric complementarity—required for high-affinity binding to biological targets like kinases or other enzymes that are dysregulated in cancer.[4]

Antimicrobial Activity: Activating the Pharmacophore

Similarly, in the realm of infectious diseases, the unsubstituted pyrimidine-4-carboxylic acid core shows little to no inherent antimicrobial activity. However, the addition of specific substituents can convert this inactive scaffold into a potent antibacterial or antifungal agent. The strategic placement of lipophilic groups, hydrogen bond donors/acceptors, and various heterocyclic moieties can enhance cell wall penetration and improve interaction with microbial enzyme targets.[9]

For example, a study on multisubstituted pyrimidines revealed potent activity against Staphylococcus aureus, including its biofilms, with MIC values in the micromolar range.[10]

Table 2: Comparative Antimicrobial Activity (MIC in µM) of Substituted Pyrimidine Derivatives

Compound ClassSpecific DerivativeBacterial StrainMIC (µM)Reference
2,4,5,6-Tetrasubstituted Pyrimidines Compound 9eS. aureus ATCC 2592340[10]
Compound 10dS. aureus ATCC 25923< 60[10]
Compound 10eS. aureus ATCC 25923< 60[10]
1,2,4-Triazolo[1,5-a]pyrimidine Derivatives Compound 9dGram-positive & Gram-negative16-102[11]
Compound 9nGram-positive & Gram-negative16-102[11]
Compound 9oGram-positive & Gram-negative16-102[11]

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

These examples highlight a fundamental principle in medicinal chemistry: the core scaffold provides the basic framework, but the substituents dictate the biological activity and selectivity.

Structure-Activity Relationships (SAR): The "Why" Behind the Activity

The profound difference in biological activity between unsubstituted and substituted pyrimidine-4-carboxylic acids is a direct consequence of structure-activity relationships. The unsubstituted core lacks the necessary functional groups to engage in specific, high-affinity interactions with biological macromolecules. Substituents provide these crucial interaction points.

Caption: The influence of substitution on biological activity.

Experimental Protocols for Biological Evaluation

To ensure the integrity and reproducibility of findings, standardized experimental protocols are paramount. Below are detailed methodologies for the key assays used to evaluate the biological activities discussed in this guide.

In Vitro Anticancer Activity: The MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][6]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[12]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine-4-carboxylic acid derivatives in culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for an additional 48-72 hours.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS). Following the treatment incubation, add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[6]

  • Incubation: Incubate the plate for 4 hours at 37°C in the dark, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization of Formazan: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[6]

  • Data Acquisition: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Workflow start Start: Cancer Cell Culture seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h (Attachment) seed->incubate1 treat Add pyrimidine derivatives (various concentrations) incubate1->treat incubate2 Incubate 48-72h (Treatment) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h (Formazan formation) add_mtt->incubate3 solubilize Add Solubilization Solution (DMSO) incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate % Viability & IC50 read->analyze end End: Cytotoxicity Data analyze->end

Caption: Workflow for the MTT cytotoxicity assay.

In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[13][14]

Principle: A standardized suspension of bacteria is challenged with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after a defined incubation period.[15]

Step-by-Step Protocol:

  • Prepare Inoculum: From a pure overnight culture of the test bacterium, prepare a suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[14][15]

  • Prepare Compound Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the pyrimidine derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth). Each well should contain 50 or 100 µL of the diluted compound.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well, bringing the final volume to 100 or 200 µL. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.

  • Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. This can also be determined using a plate reader or by adding a viability indicator like resazurin.[8]

MIC_Workflow start Start: Pure Bacterial Culture inoculum Prepare & Standardize Bacterial Inoculum (0.5 McFarland) start->inoculum inoculate_plate Inoculate plate with bacterial suspension inoculum->inoculate_plate dilution Serial Dilution of Compounds in 96-well plate dilution->inoculate_plate incubate Incubate 18-24h at 37°C inoculate_plate->incubate read Visually assess for growth (turbidity) incubate->read determine_mic Identify lowest concentration with no visible growth read->determine_mic end End: MIC Value determine_mic->end

Caption: Workflow for MIC determination via broth microdilution.

Conclusion

References

  • BenchChem. (2025). Structure-Activity Relationship of Pyrimidine Derivatives: A Comparative Guide for Drug Development Professionals.
  • Leiden University Scholarly Publications. (n.d.). Fluorescence-based NAPE-PLD activity assay. Retrieved from [Link]

  • MDPI. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(9), 3859.
  • Al-Ostath, A., et al. (2025). Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds. Pharmaceuticals, 18(2), 254.
  • Ghafouri, R., et al. (2021). Multisubstituted pyrimidines effectively inhibit bacterial growth and biofilm formation of Staphylococcus aureus. Scientific Reports, 11(1), 8043.
  • Al-Abdullah, E. S., et al. (2012).
  • Taylor & Francis Online. (n.d.). Broth microdilution – Knowledge and References. Retrieved from [Link]

  • FWD AMR-RefLabCap. (n.d.). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Retrieved from [Link]

  • Karlsruhe Institute of Technology (KIT) - IBG. (2012).
  • The Japanese Journal of Antibiotics. (2012). Comparison of four reading methods of broth microdilution based on the Clinical and Laboratory Standards Institute M27-A3 method. The Japanese Journal of Antibiotics, 65(5), 335-342.
  • CGSpace. (2022). Broth microdilution reference methodology.
  • Mock, E. D., et al. (2020). Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice.
  • ResearchGate. (n.d.). Figure S3, related to Figure 2. (A) Inhibition of NAPE-PLD by PE.... Retrieved from [Link]

  • BenchChem. (2025). A Comparative Analysis of the Biological Activity of 4-Pyrimidine Methanamine and Other Pyrimidine Derivatives.
  • El-Bahaie, S., El-Deeb, A., & Assy, M. C. (1991). Synthesis and Biological Activity of Some 4-substituted Pyrimidines and Fused Pyrimidines. Pharmazie, 46(1), 26-28.
  • ACS Omega. (2024). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega.
  • Rashid, H. U., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(11), 6149-6179.
  • Kiegiel, K., Starosta, W., & Leciejewicz, J. (2013). Pyrimidine-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o885.
  • Brown, H. A., et al. (2023). Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages. ACS Chemical Biology, 18(8), 1736-1748.
  • ACS Publications. (2025). Design, Synthesis, and Biological Evaluation of 4-(Difluoromethyl)-1H-imidazole-5-carboxylic Acids/4-(3-Cyanophenoxy)
  • Manivannan, E., & Chaturvedi, S. C. (2012). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Journal of Young Pharmacists, 4(2), 79-84.
  • Impact Factor. (2022). Synthesis and Biological Activity of few Pyrimidines Derivatives against Hepatic Injury Stimulated by Carbon Tetrachloride in Male. Impact Factor, 11(11), 1-5.
  • ResearchGate. (n.d.). MIC (mg/mL) values of products 4aep. Retrieved from [Link]

  • Semantic Scholar. (2016).
  • MDPI. (2022).
  • World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines. WJARR, 15(1), 272-296.
  • Kiegiel, K., Starosta, W., & Leciejewicz, J. (2013). Pyrimidine-4-carboxylic acid.
  • SciSpace. (2013). An overview on synthesis and biological activity of pyrimidines.
  • ACS Publications. (2023). Discovery of Pyrimidinediamine Derivatives as Potent Methuosis Inducers for the Treatment of Triple-Negative Breast Cancer. Journal of Medicinal Chemistry.
  • PMC. (n.d.). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • Cayman Chemical. (2022).

Sources

Validation

Benchmarking 6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid as an Analytical Reference Standard

As a Senior Application Scientist specializing in pharmaceutical impurity profiling, I frequently encounter challenges when quantifying polar pyrimidine derivatives. When developing assays for kinase inhibitors or agroch...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in pharmaceutical impurity profiling, I frequently encounter challenges when quantifying polar pyrimidine derivatives. When developing assays for kinase inhibitors or agrochemicals, selecting the correct analytical reference standard is paramount. 6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid (CAS 16490-19-0)[1] serves as a critical biomarker for monitoring oxidation and hydrolysis pathways during active pharmaceutical ingredient (API) synthesis.

This guide objectively benchmarks the chromatographic and mass spectrometric performance of this compound against a common alternative intermediate, providing self-validating experimental protocols to ensure absolute data integrity in your laboratory.

Structural Causality & Alternative Benchmarking

To understand the analytical behavior of 6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid, we must analyze its functional groups. The molecule features a pyrimidine core, a lipophilic methylthio group, and a highly polar carboxylic acid. According to predictive mass spectrometry profiles, the monoisotopic mass of this standard is 184.03065 Da, yielding a prominent[M+H]+ adduct at m/z 185.03793 in positive electrospray ionization (ESI)[2].

To objectively benchmark its performance, we compare it against a widely used alternative intermediate in the same synthetic pathway: 4-Chloro-6-methyl-2-(methylthio)pyrimidine (CAS 17119-73-2)[3]. The substitution of the carboxylic acid for a chlorine atom fundamentally alters the molecule's polarity, volatility, and chromatographic requirements.

Table 1: Physicochemical & Chromatographic Comparison
ParameterTarget Standard (CAS 16490-19-0)Alternative Standard (CAS 17119-73-2)
Functional Groups Carboxylic Acid, Methylthio, PyrimidineChloro, Methylthio, Pyrimidine
Monoisotopic Mass 184.03 Da174.00 Da
Polarity / pKa High / ~3.5 (Ionizable)Low / Neutral
HPLC Retention Behavior Prone to tailing; requires pH < 3 mobile phaseWell-retained under neutral or acidic conditions
GC-MS Suitability Unsuitable for direct injection (Requires Silylation)Excellent for direct injection (Highly volatile)

The Causality of Method Selection: The free carboxylic acid in our target standard acts as a strong hydrogen bond donor and acceptor. In HPLC, if the mobile phase pH is not strictly controlled, the molecule exists in a state of partial ionization, leading to severe peak tailing and irreproducible retention times. In GC-MS, this same hydrogen bonding drastically increases the boiling point, necessitating chemical derivatization.

Analytical Workflow Design

To ensure robust quantification, the analytical workflow must isolate the standard from the complex API matrix while maintaining its structural integrity.

G A API Synthesis Batch B Sample Preparation (Extraction & Dilution) A->B C HPLC-UV/MS Analysis B->C E Peak Identification & Quantification C->E D Reference Standard (CAS 16490-19-0) D->C Spiking/Calibration F Quality Control Pass/Fail Decision E->F

API impurity profiling workflow using 6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid.

Self-Validating Experimental Protocols

The following protocols are designed with built-in self-validation mechanisms to guarantee trustworthiness and reproducibility.

Protocol A: HPLC-UV/MS (Direct Analysis)

This method is optimized for the direct quantification of the target standard in aqueous or methanolic API extracts.

Step-by-Step Methodology:

  • Standard Preparation: Dissolve 10.0 mg of the reference standard[1] in 10 mL of LC-MS grade Methanol to create a 1.0 mg/mL stock solution.

    • Causality: Methanol ensures complete solubilization of the pyrimidine core while preventing the esterification that can occur if stored in ethanol under acidic conditions.

  • Mobile Phase Preparation:

    • Phase A: 0.1% Formic Acid in Ultrapure Water.

    • Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: Formic acid lowers the pH to ~2.7, which is below the pKa of the carboxylic acid. This fully protonates the molecule, suppressing ionization in the liquid phase and preventing secondary interactions with residual silanols on the C18 column.

  • Chromatographic Separation: Inject 2 µL onto a C18 column (2.1 x 100 mm, 1.7 µm). Run a linear gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.3 mL/min.

  • Self-Validating System Suitability Test (SST): Before running unknown samples, inject a 10 µg/mL working standard spiked with the chloro-alternative (CAS 17119-73-2)[3] five times.

    • Validation Criteria: The system is only cleared for use if the relative standard deviation (%RSD) of the target peak area is < 2.0%, and the resolution factor ( Rs​ ) between the target acid and the chloro-analog is > 2.0.

Protocol B: GC-MS (Derivatization-Dependent Analysis)

Because the target standard is non-volatile, it must be derivatized prior to GC-MS analysis.

G N1 6-Methyl-2-(methylthio) pyrimidine-4-carboxylic acid N3 Incubation (60°C for 30 min) N1->N3 N2 BSTFA + 1% TMCS (Derivatization Reagent) N2->N3 Silylation N4 TMS-Ester Derivative (Volatile) N3->N4 Yield > 98% N5 GC-MS Analysis (EI Mode) N4->N5

Silylation derivatization pathway of the carboxylic acid group for GC-MS analysis.

Step-by-Step Methodology:

  • Aliquot & Desiccation: Transfer 100 µL of the standard solution (100 µg/mL) into a glass GC vial. Evaporate to complete dryness under a gentle stream of nitrogen.

  • Silylation: Add 50 µL of BSTFA containing 1% TMCS, followed by 50 µL of anhydrous Pyridine.

    • Causality: Pyridine acts as an acid scavenger and catalyst. BSTFA replaces the active hydrogen on the carboxylic acid with a trimethylsilyl (TMS) group, disrupting hydrogen bonding and drastically lowering the boiling point for gas-phase elution.

  • Incubation: Seal the vial and incubate at 60°C for 30 minutes.

  • Self-Validating Confirmation: Inject 1 µL into the GC-MS (Electron Ionization mode, 70 eV).

    • Validation Criteria: The derivatization is considered successful and complete only if the chromatogram shows zero peaks at the retention time of the underivatized acid, and the mass spectrum of the new peak displays a characteristic [M−15]+ ion (loss of a methyl group from the TMS derivative).

Quantitative Validation Data

When the HPLC-UV/MS protocol is executed correctly, 6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid exhibits exceptional quantitative reliability, outperforming non-derivatized GC methods which often suffer from thermal degradation.

Table 2: Method Validation Parameters (HPLC-UV at 254 nm)
Validation ParameterAcceptance CriteriaObserved Performance
Linearity Range R2 > 0.9990.9998 (0.1 to 100 µg/mL)
Limit of Detection (LOD) Signal-to-Noise > 30.012 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise > 100.038 µg/mL
Spike Recovery (API Matrix) 95.0% - 105.0%99.2% - 101.5%
Intra-day Precision %RSD < 2.0%0.85% (n=5)

By adhering to these causally-driven, self-validating protocols, analytical laboratories can confidently utilize 6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid to ensure the safety and purity of downstream pharmaceutical products.

References

  • PubChemLite Database Title: 16490-19-0 (C7H8N2O2S) - Monoisotopic Mass and Adduct Profiles Source: PubChemLite / Université du Luxembourg URL:[Link]

Sources

Comparative

Spectroscopic Validation of 6-Methyl-2-(methylthio)pyrimidine-4-carboxylic Acid Synthesis Pathways: A Comparative Guide

Executive Summary & Chemical Context Pyrimidine derivatives are privileged scaffolds in drug discovery, frequently exhibiting analgesic, anti-inflammatory, and antitumor activities (1). Specifically, 2-thioalkyl pyrimidi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

Pyrimidine derivatives are privileged scaffolds in drug discovery, frequently exhibiting analgesic, anti-inflammatory, and antitumor activities (1). Specifically, 2-thioalkyl pyrimidines serve as critical intermediates for synthesizing complex kinase inhibitors and agrochemicals (2).

This guide objectively compares two distinct synthesis pathways for 6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid and details the rigorous, self-validating spectroscopic workflows required to confirm the structural integrity of the final product.

Synthesis Pathways: Conventional vs. Microwave-Assisted

The synthesis of this target molecule fundamentally relies on the cyclocondensation of S-methylisothiourea with a 1,3-dicarbonyl equivalent (ethyl 2,4-dioxopentanoate), followed by ester hydrolysis. We evaluate the Conventional Thermal Batch (Pathway A) against the highly optimized Microwave-Assisted (Pathway B) .

SynthesisPathways cluster_A Pathway A: Conventional Batch cluster_B Pathway B: Microwave-Assisted Start Precursors: S-methylisothiourea + Ethyl acetopyruvate CondA Thermal Condensation (EtOH, Reflux, 12h) Start->CondA CondB MW Condensation (Solvent-free, 120°C, 15 min) Start->CondB Intermediate Ethyl 6-methyl-2-(methylthio) pyrimidine-4-carboxylate CondA->Intermediate HydroA Basic Hydrolysis (NaOH, 2h) Product 6-Methyl-2-(methylthio) pyrimidine-4-carboxylic acid HydroA->Product CondB->Intermediate HydroB MW Hydrolysis (NaOH, 5 min) HydroB->Product Intermediate->HydroA Intermediate->HydroB

Figure 1. Workflow comparison of Conventional Batch vs. Microwave-Assisted synthesis pathways.

Step-by-Step Methodologies & Self-Validating Protocols
Pathway A: Conventional Thermal Batch Synthesis
  • Condensation: Suspend S-methylisothiourea sulfate (1.0 eq) and sodium acetate (2.0 eq) in absolute ethanol. Add ethyl 2,4-dioxopentanoate (1.1 eq) dropwise. Reflux for 12 hours.

    • Causality: Sodium acetate acts as a mild base to liberate the free isothiourea base without triggering premature degradation of the highly electrophilic dicarbonyl compound. Ethanol provides a protic environment that stabilizes the transition state during cyclization (3).

    • Self-Validation Check: Monitor via TLC (Hexane:EtOAc 7:3). The reaction is deemed complete when the UV-active precursor spot (Rf ~0.8) completely disappears, ensuring no unreacted starting material carries over.

  • Basic Hydrolysis: Isolate the intermediate ester, dissolve in THF/H₂O (1:1), and add NaOH (2.0 eq). Stir at room temperature for 2 hours. Acidify to pH 3 with 1M HCl.

    • Causality: The biphasic THF/H₂O system ensures solubility of both the organic ester and the inorganic base, facilitating rapid saponification. Acidification protonates the carboxylate, driving the precipitation of the target acid.

Pathway B: Microwave-Assisted Synthesis (Green Chemistry)
  • MW Condensation: Combine precursors in a microwave reactor vessel (solvent-free or minimal ethanol). Irradiate at 120°C for 15 minutes (150 W).

    • Causality: Microwave irradiation provides rapid, uniform volumetric heating. This circumvents the thermal gradients of batch heating, significantly accelerating the cyclocondensation while minimizing thermal degradation byproducts (4).

  • MW Hydrolysis: Add aqueous NaOH directly to the vessel. Irradiate at 80°C for 5 minutes. Acidify to pH 3 to precipitate the product.

    • Self-Validation Check: The immediate formation of a dense white precipitate upon acidification confirms successful hydrolysis. Filter and wash with cold water until the filtrate reaches neutral pH, validating the removal of excess inorganic salts.

Comparative Performance Analysis
MetricPathway A (Conventional Batch)Pathway B (Microwave-Assisted)
Overall Yield 68%89%
Total Reaction Time 14 hours20 minutes
Purity (HPLC-UV) > 92% (requires recrystallization)> 98% (direct precipitation)
E-factor (Waste/Product) High (~25)Low (~8)

Spectroscopic Validation Strategy

Validating 6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid requires a multi-modal approach to confirm the formation of the pyrimidine core, the thioether linkage, and the carboxylic acid moiety.

SpectroscopicWorkflow Sample Purified Product (C7H8N2O2S) NMR 1H & 13C NMR (DMSO-d6) Sample->NMR IR FT-IR (ATR) Sample->IR MS LC-HRMS (ESI+) Sample->MS NMR_Data Confirm Pyrimidine H-5, S-CH3, and C-CH3 NMR->NMR_Data IR_Data Confirm C=O (1715 cm⁻¹), O-H stretch IR->IR_Data MS_Data Exact Mass: [M+H]+ 185.0385 MS->MS_Data Valid Structural Validation Complete NMR_Data->Valid IR_Data->Valid MS_Data->Valid

Figure 2. Multi-modal spectroscopic validation workflow for structural confirmation.

Analytical Causality
  • Nuclear Magnetic Resonance (NMR): We strictly utilize DMSO-d₆ rather than CDCl₃. Causality: The highly polar carboxylic acid exhibits poor solubility in non-polar solvents. Furthermore, DMSO-d₆ prevents the rapid proton exchange seen in protic solvents, allowing the distinct observation of the broad carboxylic acid -OH proton.

  • Infrared Spectroscopy (ATR-FTIR): Attenuated Total Reflectance (ATR) is prioritized over traditional KBr pellets. Causality: KBr is highly hygroscopic; absorbed atmospheric moisture can produce a broad artifact peak around 3400 cm⁻¹, which obscures the critical O-H stretching band of the carboxylic acid. ATR eliminates this matrix interference, providing clear resolution of the pyrimidine ring vibrations (5).

  • Mass Spectrometry (LC-HRMS): Electrospray Ionization in positive mode (ESI+) is selected. Causality: The basic pyrimidine nitrogens readily accept a proton in the acidic LC mobile phase (typically containing 0.1% formic acid), yielding a robust [M+H]⁺ signal with high sensitivity.

Self-Validating Spectroscopic Data
TechniqueKey Signals / MarkersStructural Assignment
¹H NMR (DMSO-d₆) δ 13.50 (br s, 1H)Carboxylic acid (-COOH)
δ 7.65 (s, 1H)Pyrimidine ring proton (H-5)
δ 2.58 (s, 3H)Thioether methyl (-S-CH₃)
δ 2.48 (s, 3H)Pyrimidine methyl (C6-CH₃)
¹³C NMR (DMSO-d₆) δ 170.5, 168.2, 166.0, 158.4C2, C6, C=O, C4
δ 115.2C5 (aromatic CH)
δ 24.1, 14.2C6-CH₃, S-CH₃
ATR-FTIR 3100–2600 cm⁻¹ (broad)O-H stretch (H-bonded)
1715 cm⁻¹C=O stretch (carboxylic acid)
1580, 1545 cm⁻¹C=N, C=C stretch (pyrimidine ring)
LC-HRMS (ESI+) m/z 185.0385[M+H]⁺ (Calculated: 185.0385, Error < 5 ppm)

Conclusion

The transition from conventional thermal batch synthesis to a microwave-assisted protocol for 6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid yields significant advantages in reaction kinetics, overall yield, and environmental impact. When paired with a rigorous, multi-modal spectroscopic validation workflow (NMR in DMSO-d₆, ATR-FTIR, and LC-HRMS), researchers can ensure absolute structural fidelity and high purity of this critical building block for downstream drug development applications.

References

  • Title: Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines Source: Semantic Scholar URL: [Link]

  • Title: Process for synthesis of a 2-thioalkyl pyrimidine (WO2021113282A1)
  • Title: Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers Source: PubMed URL: [Link]

  • Title: 2-(Heptylthio)pyrimidine-4,6-diamine Source: MDPI URL: [Link]

  • Title: Microwave-Assisted Three-Component Synthesis of 7-Aryl-2-alkylthio-4,7-dihydro-1,2,4-triazolo[1,5-a]-pyrimidine-6-carboxamides and Their Selective Reduction Source: ACS Publications URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid proper disposal procedures

As a Senior Application Scientist, I frequently oversee the integration of functionalized pyrimidines into drug discovery and agricultural chemistry pipelines. 6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid (CAS 164...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently oversee the integration of functionalized pyrimidines into drug discovery and agricultural chemistry pipelines. 6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid (CAS 16490-19-0) is a highly versatile building block, but its unique structural motifs—a methylthio ether, a pyrimidine ring, and a carboxylic acid—demand rigorous safety and disposal protocols.

This guide provides a self-validating system for handling this compound, ensuring that every operational step is grounded in mechanistic causality, thereby maintaining strict compliance with environmental regulations and laboratory safety standards.

Physicochemical Profile & Hazard Causality

To handle a chemical safely, one must understand the causality behind its hazards. The compound exhibits amphoteric properties due to the acidic carboxyl group and the basic pyrimidine nitrogens. Furthermore, the methylthio group is highly susceptible to oxidation.

Table 1: Physicochemical Properties of CAS 16490-19-0

PropertyValueOperational Implication
Molecular Formula C7H8N2O2SContains S and N; dictates strict incineration scrubbing requirements.
Molecular Weight 184.22 g/mol Requires precise analytical weighing; low mass increases aerosolization risk.
Physical State SolidDust hazard; mandates anti-static handling and draft shield usage.

According to the NextSDS chemical substance information[1], the compound carries specific GHS hazard codes. Understanding why these hazards exist is critical for designing an effective safety protocol.

Table 2: Hazard Identification and Mechanistic Rationale

Hazard CodeDescriptionMechanistic Causality
H302 / H312 / H332 Harmful if swallowed, in contact with skin, or inhaledThe lipophilic methylthio group enhances cellular permeability, allowing the active pyrimidine core to disrupt cellular processes if absorbed.
H315 / H319 Causes skin/serious eye irritationThe carboxylic acid moiety lowers the local pH upon contact with mucosal membranes or skin moisture, causing localized acid burns and irritation.
H336 May cause drowsiness or dizzinessVolatilized particulates or aerosolized solutions can interact with the central nervous system, a common trait of lipophilic nitrogenous heterocycles.

Operational Protocol: Safe Handling & Experimental Use

Objective: Minimize exposure, prevent aerosolization, and avoid accidental oxidation of the methylthio group.

Step-by-Step Methodology:

  • Preparation: Conduct all handling inside a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm.

  • PPE Assembly: Don standard PPE: chemical-resistant nitrile gloves (minimum 0.11 mm thickness for splash protection), tightly fitting safety goggles, and a flame-retardant lab coat.

  • Weighing: Use an analytical balance enclosed in a draft shield. To prevent aerosolization (which triggers H332 and H336 hazards), use an anti-static weighing boat.

  • Transfer & Solubilization: When dissolving the compound (e.g., in DMSO or DMF for coupling reactions), add the solvent slowly down the side of the vessel. Causality: Rapid dissolution or aggressive vortexing can generate hazardous micro-aerosols.

  • Incompatibility Management: Strictly segregate the compound from strong oxidizing agents (e.g., hydrogen peroxide, permanganates). Causality: The methylthio (-SCH₃) group will readily oxidize to a sulfoxide or sulfone in a highly exothermic reaction, potentially leading to thermal runaway and vessel rupture.

Workflow Diagram: Lifecycle and Waste Management

The following diagram illustrates the logical flow from material handling to final destruction, emphasizing the critical segregation and neutralization steps required for sulfur/nitrogen-containing organics.

ChemicalLifecycle Storage 1. Storage (Cool, Dry, Inert) Handling 2. Primary Handling (Fume Hood, PPE) Storage->Handling Transfer Reaction 3. Experimental Usage (Coupling/Synthesis) Handling->Reaction Reagent Prep WasteGen 4. Waste Generation Reaction->WasteGen Post-Reaction SolidWaste 5a. Solid Waste (Contaminated Consumables) WasteGen->SolidWaste LiquidWaste 5b. Liquid Waste (S/N-Containing Organics) WasteGen->LiquidWaste Packaging 6. RCRA-Compliant Packaging SolidWaste->Packaging LiquidWaste->Packaging Incineration 7. High-Temp Incineration (>1000°C) Packaging->Incineration Transport Scrubbing 8. Alkaline Scrubbing (SOx / NOx Neutralization) Incineration->Scrubbing Flue Gas Treatment

Lifecycle and disposal workflow for 6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid.

Proper Disposal Procedures (Step-by-Step)

Because this compound contains both nitrogen and sulfur, its disposal is strictly regulated. Improper disposal (e.g., pouring down the drain) will lead to severe aquatic toxicity and environmental contamination.

Step 1: Segregation at the Source

  • Liquid Waste: Collect all reaction filtrates and washings containing the compound in a dedicated, clearly labeled "Hazardous Waste - Sulfur/Nitrogen Containing Organics" high-density polyethylene (HDPE) container. Do NOT mix with halogenated waste unless unavoidable, as this complicates incineration logistics.

  • Solid Waste: Place contaminated gloves, weighing boats, and paper towels into a designated solid hazardous waste bin lined with a poly-bag.

Step 2: Labeling and Storage

  • Affix a GHS-compliant hazardous waste label indicating "Toxic, Irritant" and list the specific hazards (H302, H312, H332, H315, H319, H336) according to the PubChem GHS Classification Summary[2].

  • Store the waste in a secondary containment tray in a well-ventilated, designated satellite accumulation area (SAA) away from direct sunlight and incompatible oxidizers.

Step 3: Final Destruction (Incineration)

  • Logistical Plan: Contract with a certified hazardous waste disposal vendor. Explicitly specify on the manifest that the waste stream contains high levels of organic sulfur and nitrogen.

  • Mechanistic Destruction: The authorized facility must dispose of the chemical via high-temperature incineration (typically >1000°C) as outlined in the EPA's guidelines for the treatment of hazardous waste[3].

  • Causality: Incineration breaks the molecule down into CO₂, H₂O, SOx, and NOx. The facility must be equipped with an alkaline afterburner and flue gas scrubber. The scrubber uses basic solutions (like NaOH) to neutralize the acidic SO₂ and NO₂ gases generated by the methylthio and pyrimidine groups, preventing acid rain precursors from entering the atmosphere.

Spill Containment and Emergency Response

A self-validating safety protocol must account for operational failures. In the event of a spill, execute the following steps:

  • Evacuation & Ventilation: Immediately clear the immediate area. Ensure the fume hood or room ventilation is operating at maximum capacity to mitigate H336 (drowsiness/dizziness) inhalation risks.

  • Containment: Do not flush with water. The carboxylic acid can lower the pH of the local water system, and the compound is harmful to aquatic life.

  • Neutralization & Absorption: Cover the solid spill with a damp, inert absorbent material (e.g., vermiculite or sand) to prevent dust aerosolization. If it is a solution spill, use a chemical spill kit pad designed for organic solvents.

  • Collection: Carefully sweep the absorbed mixture using non-sparking tools into a sealable HDPE container. Label as "Spill Cleanup - Contains CAS 16490-19-0" and route directly to the solid waste disposal stream.

References

  • Title: 6-methyl-2-(methylsulfanyl)
  • Source: Environmental Protection Agency (EPA)
  • Source: National Institutes of Health (NIH)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid
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6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid
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